11-Deoxy-11-methylene PGD2
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylidenecyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-3-4-7-10-17(22)13-14-18-16(2)15-20(23)19(18)11-8-5-6-9-12-21(24)25/h5,8,13-14,17-20,22-23H,2-4,6-7,9-12,15H2,1H3,(H,24,25)/b8-5-,14-13+/t17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZAFJXVUNORLT-SFIVEXQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=C)O)CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=C)O)C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 11-Deoxy-11-methylene PGD2
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a synthetic, chemically stable isostere of the naturally occurring Prostaglandin D2 (PGD2). Characterized by the replacement of the C11-keto group with an exocyclic methylene moiety, this analog exhibits unique biological activities primarily mediated through the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This document provides a comprehensive technical overview of 11d-11m-PGD2, including its synthesis, physicochemical properties, and its distinct roles in adipogenesis. Detailed experimental protocols for its synthesis, receptor binding assays, and cellular activity studies are provided, alongside a quantitative summary of its biological parameters. Furthermore, key signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action.
Introduction
Prostaglandin D2 (PGD2) is a key lipid mediator involved in a variety of physiological and pathological processes, including allergic inflammation and sleep regulation. However, its inherent chemical instability, readily undergoing dehydration to form J-series prostaglandins, complicates its study and therapeutic application. 11-Deoxy-11-methylene PGD2 was developed as a stable analog to overcome this limitation, enabling more precise investigation of PGD2 receptor-mediated signaling.[1][2]
This guide delves into the technical details of 11d-11m-PGD2, with a focus on its interaction with the DP2 (CRTH2) receptor and its intriguing dual role in adipocyte differentiation and maturation.
Physicochemical Properties and Synthesis
This compound is a white to off-white solid with the molecular formula C₂₁H₃₄O₄ and a molecular weight of 350.5 g/mol .
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₁H₃₄O₄ |
| Molecular Weight | 350.5 g/mol |
| Appearance | White to off-white solid |
| Storage | -20°C |
| Chemical Stability | Stable isosteric analog of PGD2 |
Synthesis of this compound from Prostaglandin F2α
The synthesis of this compound can be achieved from Prostaglandin F2α (PGF2α) as described by Torisawa et al. (1985). The following is a detailed experimental protocol based on their work.
Experimental Protocol: Synthesis of this compound
Materials:
-
Prostaglandin F2α (PGF2α) methyl ester
-
t-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dimethylformamide (DMF)
-
Pyridinium dichromate (PDC)
-
Dichloromethane (CH₂Cl₂)
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF)
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Protection of Hydroxyl Groups:
-
Dissolve PGF2α methyl ester in anhydrous DMF.
-
Add imidazole followed by TBDMSCl to the solution.
-
Stir the reaction mixture at room temperature until the protection of the 9- and 15-hydroxyl groups is complete (monitored by TLC).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting bis-silylated intermediate by silica gel column chromatography.
-
-
Oxidation of the 11-Hydroxyl Group:
-
Dissolve the purified bis-silylated intermediate in anhydrous CH₂Cl₂.
-
Add PDC to the solution and stir at room temperature until the oxidation of the 11-hydroxyl group to a ketone is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of silica gel to remove the chromium salts and concentrate the filtrate.
-
-
Wittig Reaction for Methylene Group Introduction:
-
Prepare the Wittig reagent by suspending methyltriphenylphosphonium bromide in anhydrous THF and adding n-BuLi at 0°C. Stir until the solution turns deep red.
-
Add the ketone from the previous step, dissolved in THF, to the Wittig reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
-
Deprotection of Silyl Ethers:
-
Dissolve the product from the Wittig reaction in THF.
-
Add a solution of TBAF in THF and stir at room temperature until the desilylation is complete (monitored by TLC).
-
Concentrate the reaction mixture and purify the resulting diol by silica gel column chromatography.
-
-
Saponification of the Methyl Ester:
-
Dissolve the purified diol in a mixture of MeOH and water.
-
Add an aqueous solution of KOH and stir at room temperature until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) and extract the final product, this compound, with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.
-
Biological Activity and Quantitative Data
The primary biological activity of this compound is mediated through its interaction with the DP2 (CRTH2) receptor. Unlike PGD2, which activates both DP1 and DP2 receptors, 11d-11m-PGD2 exhibits a distinct pharmacological profile.
Table 2: Receptor Interaction Profile of this compound
| Receptor | Activity | Quantitative Value (IC₅₀) | Reference |
| DP1 | Little to no agonist activity | - | |
| DP2 (CRTH2) | Antagonist | ~2 µM | |
| DP2 (CRTH2) | Preferential agonist in adipogenesis | - | [2] |
Note: The reported agonist activity in adipogenesis appears to be context-dependent and may involve downstream signaling distinct from classical G-protein coupling.
Experimental Protocol: CRTH2 Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2 receptor
-
[³H]-PGD2 (radioligand)
-
Unlabeled PGD2 (for determining non-specific binding)
-
This compound (test compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Cell scrapers
-
Centrifuge
-
Scintillation counter and vials
-
96-well microplates
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CRTH2 cells to confluency.
-
Wash the cells with ice-cold PBS and harvest them using a cell scraper.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer.
-
Homogenize the cell suspension and centrifuge at high speed to pellet the membranes.
-
Resuspend the membrane pellet in the binding buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
For total binding, add only the radioligand ([³H]-PGD2) at a concentration near its Kd.
-
For non-specific binding, add an excess of unlabeled PGD2 along with the radioligand.
-
Add a fixed concentration of [³H]-PGD2 to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Role in Adipogenesis
This compound exhibits a complex, phase-dependent role in the process of adipogenesis, the formation of adipocytes (fat cells) from precursor cells.
-
Maturation Phase (Pro-adipogenic): During the later stages of adipocyte development, 11d-11m-PGD2 has been shown to promote adipogenesis. This effect is more potent than that of PGD2 and appears to be preferentially mediated through the CRTH2 receptor.[2]
-
Differentiation Phase (Anti-adipogenic): In contrast, during the initial differentiation phase of preadipocytes, 11d-11m-PGD2 can suppress adipogenesis. This inhibitory effect is associated with the downregulation of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3]
Experimental Protocol: 3T3-L1 Adipocyte Maturation Assay
This protocol outlines a method to assess the pro-adipogenic effect of this compound on the maturation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium (GM): DMEM with 10% bovine calf serum
-
Differentiation Medium (DM): DMEM with 10% fetal bovine serum (FBS), 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Maturation Medium (MM): DMEM with 10% FBS and 10 µg/mL insulin
-
This compound
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
Procedure:
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 preadipocytes in GM until they reach confluence.
-
Two days post-confluence, replace the GM with DM to induce differentiation.
-
After 48 hours, replace the DM with MM.
-
-
Treatment during Maturation:
-
From day 4 onwards, culture the cells in MM, replacing the medium every two days.
-
During this maturation phase, treat the cells with varying concentrations of this compound. Include a vehicle control group.
-
-
Assessment of Adipogenesis (Oil Red O Staining):
-
On day 8 or 10, wash the cells with PBS and fix them with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-20 minutes to visualize lipid droplets.
-
Wash the cells with water to remove excess stain.
-
For quantification, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).
-
Signaling Pathways
The biological effects of this compound are primarily initiated by its interaction with the CRTH2 receptor, a G-protein coupled receptor (GPCR).
General CRTH2 Signaling
In immune cells, CRTH2 activation by PGD2 typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels, coupled with an increase in intracellular calcium. This signaling cascade is crucial for chemotaxis and activation of these cells.
Caption: General signaling pathway of the CRTH2 receptor.
CRTH2 Signaling in Adipogenesis
The pro-adipogenic effect of this compound during the maturation phase involves the upregulation of key adipogenic transcription factors. While the precise downstream signaling from CRTH2 in adipocytes is still under investigation, it is known to influence the expression of PPARγ and CCAAT/enhancer-binding protein alpha (C/EBPα).
Caption: Proposed signaling of 11d-11m-PGD2 in adipocyte maturation.
Conclusion
This compound serves as a valuable research tool for elucidating the roles of the DP2 (CRTH2) receptor in various biological systems. Its chemical stability offers a significant advantage over the native PGD2. The compound's distinct, phase-dependent effects on adipogenesis highlight the complexity of prostanoid signaling in metabolic regulation and suggest that targeting the CRTH2 receptor could be a novel approach for modulating fat cell development. Further research is warranted to fully delineate the intracellular signaling pathways governed by CRTH2 in adipocytes and to explore the therapeutic potential of modulating this axis in metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Function of 11-Deoxy-11-methylene PGD2
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxy-11-methylene prostaglandin D2 (11d-11m-PGD2) is a synthetic, chemically stable isostere of the naturally occurring but unstable prostaglandin D2 (PGD2). Its stability makes it a valuable tool for investigating the physiological and pathological roles of PGD2 signaling. This technical guide provides a comprehensive overview of the function of 11d-11m-PGD2, with a particular focus on its complex and context-dependent role in adipogenesis. We will delve into its receptor interactions, signaling pathways, and the experimental methodologies used to elucidate its function. This document is intended to serve as a detailed resource for researchers in academia and the pharmaceutical industry engaged in metabolic research and drug discovery.
Introduction to 11-Deoxy-11-methylene PGD2
Prostaglandin D2 is a major cyclooxygenase metabolite of arachidonic acid involved in a wide range of biological processes, including sleep regulation, inflammation, and allergic responses. However, the inherent chemical instability of PGD2, which readily dehydrates to form J-series prostaglandins, complicates in vitro and in vivo studies. This compound was developed as a stable analog to overcome this limitation, featuring an exocyclic methylene group in place of the 11-keto group, which prevents dehydration. This stability allows for more precise and reproducible experimental outcomes.
The Dual Role of this compound in Adipogenesis
Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a critical process in energy homeostasis and the pathophysiology of obesity. Research has revealed that 11d-11m-PGD2 exerts a dual, stage-dependent effect on the differentiation of the well-established murine 3T3-L1 preadipocyte cell line.
Pro-Adipogenic Effects during the Maturation Phase
During the later stages of adipocyte differentiation, known as the maturation phase, 11d-11m-PGD2 has been shown to be a potent promoter of adipogenesis. Studies have indicated that it is significantly more potent than PGD2 in stimulating the storage of fats in cultured adipocytes where endogenous prostaglandin synthesis has been inhibited.[1][2] This pro-adipogenic effect is primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] The use of a selective CRTH2 antagonist more effectively blocks the pro-adipogenic action of 11d-11m-PGD2 compared to a DP1 antagonist.[1] This effect is associated with the upregulation of key adipogenesis marker genes.[1]
Anti-Adipogenic Effects during the Differentiation Phase
In contrast to its role in the maturation phase, when 11d-11m-PGD2 is introduced during the early differentiation phase of 3T3-L1 cells, it acts as a suppressor of adipogenesis.[3] This inhibitory effect is characterized by a downregulation of the master adipogenic transcription factor, peroxisome proliferator-activated receptor gamma (PPARγ).[3] The anti-adipogenic effect of 11d-11m-PGD2 is more potent than that of PGD2, likely due to its resistance to conversion into pro-adipogenic J-series prostaglandins.[3] Interestingly, this inhibitory action can be attenuated by the presence of a DP2 agonist, suggesting a complex interplay of signaling pathways.[3] Furthermore, the addition of 11d-11m-PGD2 during the differentiation phase has been observed to reduce the expression of both DP1 and CRTH2 receptors in the subsequent maturation phase, potentially desensitizing the cells to further prostanoid signaling.[4]
Receptor Interactions and Signaling Pathways
The biological effects of 11d-11m-PGD2 are mediated through its interaction with two G protein-coupled receptors (GPCRs) for PGD2: the DP1 receptor and the CRTH2 (DP2) receptor. These receptors are coupled to different G proteins and initiate distinct downstream signaling cascades.
-
DP1 Receptor: The DP1 receptor is coupled to the Gs alpha subunit (Gαs), and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).
-
CRTH2 (DP2) Receptor: In contrast, the CRTH2 receptor is coupled to the Gi alpha subunit (Gαi), which inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Activation of CRTH2 also leads to an increase in intracellular calcium concentration ([Ca2+]i).
The pro-adipogenic effects of 11d-11m-PGD2 during the maturation phase are thought to be driven by the CRTH2-mediated signaling pathway.
Figure 1: Proposed CRTH2 signaling pathway for 11d-11m-PGD2-mediated adipogenesis.
Context-Dependent Agonist versus Antagonist Activity
A critical aspect of 11d-11m-PGD2 pharmacology is its context-dependent activity at the CRTH2 receptor. While it acts as an agonist to promote adipogenesis in 3T3-L1 cells during maturation, studies on human eosinophils and basophils have reported it to be a CRTH2 (DP2) antagonist. In these immune cells, 11d-11m-PGD2 shows little to no agonist activity and can inhibit the effects of PGD2. This highlights the complexity of ligand-receptor interactions, which can be influenced by the specific cell type and its unique intracellular environment and signaling machinery.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activity of this compound.
Table 1: Receptor Activity Profile of this compound
| Cell Type | Receptor | Activity | Reported Value (approx.) | Reference |
| Human Eosinophils/Basophils | CRTH2 (DP2) | Antagonist | IC50 ≈ 2 µM | |
| Human Platelets | DP1 | Weak/No Agonist | Not specified | |
| 3T3-L1 Adipocytes (Maturation) | CRTH2 (DP2) | Agonist | More potent than PGD2 | [1] |
| 3T3-L1 Adipocytes (Differentiation) | Unknown | Inhibitor of Adipogenesis | More potent than PGD2 | [3] |
Experimental Protocols
General Protocol for 3T3-L1 Adipocyte Differentiation
This protocol provides a general framework for the differentiation of 3T3-L1 preadipocytes into mature adipocytes. Specific modifications are required to study the effects of 11d-11m-PGD2.
Figure 2: General workflow for 3T3-L1 adipocyte differentiation.
Protocol for Assessing the Pro-Adipogenic Effect of 11d-11m-PGD2 (Maturation Phase)
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until 2 days post-confluence.
-
Initiate differentiation by incubating cells for 2 days in DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
For the next 2 days, culture the cells in DMEM with 10% FBS and 10 µg/mL insulin.
-
-
Maturation Phase Treatment:
-
On day 4, switch to a maturation medium (DMEM with 10% FBS).
-
To inhibit endogenous prostaglandin production, add a cyclooxygenase inhibitor such as indomethacin to the maturation medium.
-
Add 11d-11m-PGD2 at various concentrations (a dose-response study is recommended, e.g., 10 nM to 10 µM) to the maturation medium.
-
Culture the cells for an additional 4-6 days, changing the medium with fresh 11d-11m-PGD2 every 2 days.
-
-
Analysis:
-
On day 8-10, assess adipogenesis by:
-
Oil Red O Staining: To visualize and quantify lipid accumulation.
-
Gene Expression Analysis (qPCR): To measure the mRNA levels of adipogenic markers such as PPARγ, C/EBPα, and aP2.
-
-
Protocol for Assessing the Anti-Adipogenic Effect of 11d-11m-PGD2 (Differentiation Phase)
-
Cell Culture:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% calf serum until 2 days post-confluence.
-
-
Differentiation Phase Treatment:
-
On day 0, initiate differentiation by incubating cells for 2 days in differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
Concurrently, add 11d-11m-PGD2 at various concentrations (e.g., 1 µM as a starting point) to the differentiation medium.[3]
-
-
Maturation and Analysis:
-
After the 2-day differentiation period, switch to the standard maturation protocol as described in section 6.1.
-
Assess adipogenesis on day 8-10 using Oil Red O staining and gene expression analysis.
-
Conclusion and Future Directions
This compound is a crucial research tool for dissecting the complex roles of PGD2 signaling. Its phase-dependent effects on adipogenesis, acting as a pro-adipogenic agent during maturation via CRTH2 and an anti-adipogenic agent during differentiation, underscore the intricate regulation of fat cell development. The observed discrepancy between its agonist activity in adipocytes and antagonist activity in immune cells warrants further investigation to understand the molecular basis of this cell-specific response. Future research should focus on elucidating the detailed downstream signaling pathways of CRTH2 in adipocytes and exploring the therapeutic potential of modulating this pathway in metabolic diseases. For drug development professionals, the context-dependent nature of 11d-11m-PGD2's activity serves as a critical reminder of the importance of thorough characterization of compound pharmacology across various cell types and biological states.
References
- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Dichotomous Role of 11-Deoxy-11-methylene PGD2 in Adipogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Deoxy-11-methylene PGD2 (11d-11m-PGD2) is a stable, synthetic isosteric analogue of the naturally occurring Prostaglandin D2 (PGD2). While PGD2 is a known modulator of adipogenesis, its instability and rapid conversion to pro-adipogenic PGJ2 derivatives complicate the elucidation of its precise mechanisms. 11d-11m-PGD2, by resisting this conversion, serves as a critical tool for dissecting the direct signaling pathways of PGD2-like molecules in adipocyte differentiation. This technical guide synthesizes the current understanding of 11d-11m-PGD2's function, revealing a fascinating, stage-dependent dual role. During the initial differentiation of preadipocytes, it acts as a potent inhibitor of adipogenesis. Conversely, in the subsequent maturation phase, it promotes lipid accumulation and the adipogenic phenotype. This guide details the signaling pathways, experimental protocols, and quantitative data that underpin this dichotomy, providing a comprehensive resource for researchers in metabolic disease and drug development.
Introduction: The Complexity of Prostaglandin Signaling in Adipogenesis
Adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes, is governed by a complex network of transcription factors, hormones, and signaling molecules. Prostaglandins (PGs), a class of lipid autacoids, are significant local regulators of this process. Prostaglandin D2 (PGD2) is particularly noteworthy due to its enzymatic production in adipocytes and its non-enzymatic dehydration into the J-series prostaglandins (e.g., 15-deoxy-Δ12,14-PGJ2 or 15d-PGJ2), which are potent endogenous ligands for the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1].
This metabolic instability of PGD2 creates a challenge in distinguishing its direct receptor-mediated effects from the PPARγ-mediated effects of its derivatives. This compound (11d-11m-PGD2), a stable analogue where the 11-keto group is replaced by an exocyclic methylene, is resistant to dehydration[1]. This stability makes it an invaluable molecular probe to investigate the direct, non-PGJ2 signaling pathways of PGD2 in adipocyte biology. Research reveals that the timing of its introduction into the adipogenesis timeline critically determines its function, acting as either an anti-adipogenic or pro-adipogenic agent.
The Dual Role of this compound: Stage-Dependent Regulation
The influence of 11d-11m-PGD2 on adipogenesis is entirely context-dependent, hinging on the developmental stage of the adipocyte.
Anti-Adipogenic Activity in the Differentiation Phase
When introduced to preadipocytes (e.g., 3T3-L1 cells) during the initial 48-hour induction of differentiation, 11d-11m-PGD2 acts as a potent suppressor of adipogenesis[2]. This inhibitory effect is more pronounced than that of natural PGD2, a difference attributed to 11d-11m-PGD2's inability to convert into pro-adipogenic PGJ2 derivatives[2]. The primary mechanism of this suppression is the significant downregulation of PPARγ expression, the master switch for adipocyte differentiation[2]. Consequently, the expression of downstream PPARγ target genes, such as Adiponectin and Lipoprotein Lipase (LPL), is also diminished, leading to a marked reduction in intracellular triacylglycerol (TAG) accumulation[2].
Pro-Adipogenic Activity in the Maturation Phase
In stark contrast, when 11d-11m-PGD2 is administered to adipocytes during the later maturation phase (after the initial differentiation cocktail is removed), it significantly promotes fat storage[1]. In this context, it is demonstrably more potent than PGD2 at stimulating lipid accumulation[1]. This pro-adipogenic effect is driven by the upregulation of key adipogenesis marker genes and is primarily mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor[1].
Signaling Pathways and Mechanisms of Action
The opposing effects of 11d-11m-PGD2 are dictated by distinct signaling cascades initiated at different stages of adipogenesis.
Inhibition during Differentiation Phase
During the differentiation phase, the addition of 11d-11m-PGD2 leads to a significant reduction in the expression of both DP1 and DP2 (CRTH2) receptors during the subsequent maturation phase[2]. This suggests that its anti-adipogenic effect is mediated by inducing a state of receptor dysfunction or desensitization, ultimately leading to the observed downregulation of PPARγ[2]. The precise upstream signaling events that connect 11d-11m-PGD2 to PPARγ suppression in this phase are still under investigation, with evidence suggesting the potential involvement of unidentified receptors or crosstalk with other inhibitory pathways[2].
References
- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Interaction of 11-Deoxy-11-methylene PGD2 with the CRTH2 Receptor
Abstract: This document provides a comprehensive technical overview of the interaction between 11-Deoxy-11-methylene Prostaglandin D2 (PGD2), a stable synthetic analogue of PGD2, and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). It is intended for researchers, scientists, and professionals in the field of drug development who are focused on inflammatory and allergic diseases. This guide details the molecular pharmacology, binding characteristics, and functional outcomes of this interaction, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Introduction
Prostaglandin D2 (PGD2) is a primary prostanoid and a key lipid mediator predominantly produced by activated mast cells during allergic responses.[1][2] Its biological effects are transduced through two distinct G protein-coupled receptors (GPCRs): the D-prostanoid receptor 1 (DP1) and the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][3] While both receptors bind PGD2 with high affinity, they couple to different G proteins and elicit distinct cellular responses.[1][4]
The CRTH2 receptor is of particular interest as a therapeutic target because of its high expression on key effector cells of type 2 inflammation, including T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s).[1][4][5] PGD2-mediated activation of CRTH2 is a major pathway driving chemotaxis and activation of these immune cells, contributing significantly to the pathophysiology of allergic diseases such as asthma.[1][4][5]
Given the therapeutic potential of modulating this pathway, various synthetic ligands have been developed. 11-Deoxy-11-methylene PGD2 is a chemically stable, isosteric analogue of PGD2.[6][7] Its unique structure, where the unstable 11-keto group is replaced by an exocyclic methylene, makes it a valuable tool for studying prostanoid receptor function.[6][7] This guide focuses specifically on the binding and functional characteristics of this compound at the CRTH2 receptor.
Quantitative Analysis of Ligand-Receptor Interactions
The interaction of this compound with the CRTH2 receptor has been characterized primarily through competitive binding assays and functional assessments. Unlike its parent compound PGD2, which is a potent agonist, this compound exhibits weak antagonist properties at the CRTH2 receptor.[8][9] It shows little to no agonist activity at either the DP1 or DP2 (CRTH2) receptors.[9] The quantitative data for this compound and related key ligands at the CRTH2 receptor are summarized below.
| Ligand | Assay Type | Species | Receptor | Value | Reference |
| This compound | Functional Antagonism | Human | CRTH2 (DP2) | IC50: ~2 µM | [9] |
| PGD2 | Radioligand Binding | Human | CRTH2 | Ki: 2.4 ± 0.2 nM | [10] |
| Radioligand Binding | Human | CRTH2 | Kd: 2.5 nM (high affinity) | [10] | |
| Radioligand Binding | Mouse | mCRTH2 | Kd: 8.8 ± 0.8 nM | [2] | |
| cAMP Inhibition | Human | CRTH2 | EC50: 1.8 ± 0.4 nM | [10] | |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | Radioligand Binding | Human | CRTH2 | Ki: 2.91 ± 0.29 nM | [10] |
| 15-deoxy-Δ12,14-PGJ2 | Radioligand Binding | Human | CRTH2 | Ki: 3.15 ± 0.32 nM | [10] |
| Indomethacin | Radioligand Binding | Mouse | mCRTH2 | Ki: 1.04 ± 0.13 µM | [2] |
| cAMP Inhibition | Human | CRTH2 | EC50: 14.9 ± 4.9 nM | [10] |
CRTH2 Receptor Signaling Pathways
The CRTH2 receptor primarily couples to the Gi family of heterotrimeric G proteins.[2][10] Agonist binding initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][10] The dissociation of the G protein βγ subunits also activates downstream effectors, including Phosphoinositide 3-kinase (PI3K), which is crucial for mediating the chemotactic response in immune cells.[2] This signaling ultimately leads to an increase in intracellular calcium ([Ca2+]i) and the orchestration of cellular migration and activation.[10]
Key Experimental Protocols
The characterization of ligands like this compound relies on standardized in vitro assays. The methodologies for the most critical experiments are detailed below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Methodology:
-
Membrane Preparation: HEK-293T cells stably expressing the human CRTH2 receptor are cultured, harvested, and homogenized in a cold lysis buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, protease inhibitors).[1] The homogenate is centrifuged to pellet cell debris, and the supernatant is then subjected to ultracentrifugation (e.g., 150,000 x g for 1 hour) to pellet the cell membranes.[1] The membrane pellet is resuspended in a suitable buffer and stored at -80°C.[1]
-
Assay Incubation: Approximately 20 µg of membrane protein is incubated in a binding buffer (e.g., 20 mM HEPES, 1 mM EDTA, 5 mM MgCl2, 5 mM MnCl2, 0.1% BSA).[1]
-
Ligand Addition: A fixed concentration of radioligand (e.g., 2 nM [3H]PGD2) is added to each well along with a range of concentrations of the unlabeled competing ligand (e.g., this compound).[1]
-
Incubation: The reaction plate is incubated for 2 hours at room temperature to reach equilibrium.[1]
-
Separation: The reaction is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), separating bound from free radioligand. The filters are washed multiple times with ice-cold wash buffer.[11]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[11]
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGD2 (e.g., 10 µM).[1] Competition curves are generated to calculate the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[11]
Intracellular cAMP Inhibition Assay
This functional assay measures a ligand's ability to act as an agonist or antagonist by quantifying its effect on intracellular cAMP levels following Gi-coupled receptor activation.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the CRTH2 receptor are seeded in multi-well plates.
-
cAMP Stimulation: Cells are treated with forskolin, an adenylyl cyclase activator, to artificially raise intracellular cAMP levels.[10]
-
Ligand Treatment: Cells are concurrently treated with varying concentrations of the test compound (e.g., PGD2 as an agonist control, or a potential antagonist followed by PGD2).
-
Incubation: The plate is incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Quantification: Cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as an ELISA or a time-resolved fluorescence-based assay.[10]
-
Data Analysis: For agonists, the concentration-dependent decrease in cAMP is plotted to determine the EC50 value. For antagonists, the ability to reverse the agonist-induced cAMP decrease is measured to determine the IC50. Pertussis toxin can be used as a control to confirm Gi pathway involvement.[10]
Summary and Conclusion
This compound is a chemically stable analogue of PGD2 that serves as a valuable research tool for dissecting the roles of prostanoid receptors. Quantitative data demonstrate that, in contrast to the potent agonism of PGD2, this compound functions as a weak antagonist at the CRTH2 receptor, with an IC50 in the low micromolar range.[9] Its lack of agonist activity at both DP1 and CRTH2 receptors makes it useful for studies requiring a stable compound to probe antagonist effects specifically or to differentiate receptor-mediated pathways.[7][9] The detailed protocols and pathway diagrams provided in this guide offer a robust framework for researchers investigating the CRTH2 signaling axis and developing novel therapeutics for type 2 inflammatory diseases.
References
- 1. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 11-deoxy-11-methylene Prostaglandin D2 by Cayman Chemical - 12410-5 - Sanbio [sanbio.nl]
- 8. researchgate.net [researchgate.net]
- 9. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
The Dichotomous Biological Activity of 11-Dehydro-11-methylene-prostaglandin D2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Dehydro-11-methylene-prostaglandin D2 (11d-11m-PGD2) is a stable, isosteric analog of the naturally occurring but unstable prostaglandin D2 (PGD2). This stability makes it a valuable tool for elucidating the complex and often contradictory roles of PGD2 signaling. This technical guide provides an in-depth analysis of the biological activities of 11d-11m-PGD2, with a particular focus on its dual role in adipogenesis. It details the experimental protocols used to characterize its function and visualizes the key signaling pathways involved. Quantitative data from the literature is presented to facilitate comparative analysis.
Introduction
Prostaglandin D2 (PGD2) is a lipid mediator that exerts a wide range of physiological and pathological effects, including regulation of sleep, inflammation, and allergic responses. Its biological instability, readily dehydrating to form J-series prostaglandins, complicates the study of its direct effects. 11d-11m-PGD2, with its exocyclic methylene group replacing the C11-keto group, offers resistance to this dehydration, providing a more reliable molecular probe for investigating PGD2 receptor-mediated pathways.[1][2][3] This guide explores the nuanced biological activities of 11d-11m-PGD2, which are highly dependent on the cellular context and the specific phase of cellular processes such as adipocyte differentiation.
Quantitative Data on Biological Activity
The biological activity of 11d-11m-PGD2 is multifaceted, exhibiting different effects and potencies depending on the cell type and the receptors present. The following table summarizes the available quantitative data.
| Compound | Target Receptor | Cell Type/Assay | Activity Type | Parameter | Value | Reference |
| 11d-11m-PGD2 | CRTH2 (DP2) | Human Eosinophils and Basophils | Antagonist | IC50 | ~2 µM | [3] |
| 11d-11m-PGD2 | CRTH2 (DP2) | 3T3-L1 Adipocytes (Maturation) | Agonist (Pro-adipogenic) | N/A | More potent than PGD2 | [1][2] |
| 11d-11m-PGD2 | Unidentified | 3T3-L1 Adipocytes (Differentiation) | Anti-adipogenic | N/A | More potent than PGD2 | [2][4] |
Note: Specific Ki or EC50 values for the pro-adipogenic and anti-adipogenic effects of 11d-11m-PGD2 in adipocytes are not currently available in the public literature.
Dichotomous Role in Adipogenesis
One of the most striking features of 11d-11m-PGD2 is its opposing effects on the differentiation and maturation of adipocytes, primarily studied in the 3T3-L1 cell line.
Pro-Adipogenic Activity during Maturation
During the maturation phase of adipogenesis, 11d-11m-PGD2 promotes the accumulation of lipids.[1] This effect is significantly more potent than that of natural PGD2.[1][2] Studies using selective antagonists have shown that this pro-adipogenic action is preferentially mediated through the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1] Activation of CRTH2, a Gi-coupled receptor, leads to the suppression of lipolysis, thereby enhancing fat storage.[1]
Anti-Adipogenic Activity during Differentiation
In contrast, when applied during the early differentiation phase of 3T3-L1 cells, 11d-11m-PGD2 acts as a potent inhibitor of adipogenesis.[2][4] This anti-adipogenic effect is associated with the downregulation of the master adipogenic transcription factor, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4] The precise receptor mediating this inhibitory effect has not been definitively identified, though it appears to be distinct from the classical DP1 and CRTH2 pathways.[4]
Signaling Pathways
The biological effects of 11d-11m-PGD2 are transduced through distinct G-protein coupled receptors, primarily DP1 and CRTH2 (DP2).
CRTH2 (DP2) Receptor Signaling
The pro-adipogenic effects of 11d-11m-PGD2 during adipocyte maturation are primarily mediated by the CRTH2 receptor, which couples to Gi proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced Protein Kinase A (PKA) activity. The subsequent decrease in the phosphorylation of Hormone-Sensitive Lipase (HSL) results in the suppression of lipolysis and enhanced lipid accumulation.
Anti-Adipogenic Signaling Pathway
The anti-adipogenic effect of 11d-11m-PGD2 during the differentiation phase involves the downregulation of PPARγ expression. The upstream receptor and signaling cascade leading to this effect are not yet fully elucidated but are thought to be independent of DP1 and CRTH2.
Experimental Protocols
3T3-L1 Adipocyte Differentiation and Treatment
This protocol describes the in vitro differentiation of 3T3-L1 preadipocytes and treatment with 11d-11m-PGD2 to assess its effects on adipogenesis.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium (GM): DMEM with 10% bovine calf serum
-
Differentiation Medium (DM): DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation Medium (MM): DMEM with 10% FBS and 10 µg/mL insulin.
-
11d-11m-PGD2 stock solution (in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
-
Oil Red O staining solution
-
RNA extraction and qPCR reagents
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates with GM and grow to confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace GM with DM.
-
Treatment for Anti-Adipogenic Assay: Add 11d-11m-PGD2 (e.g., at 1 µM) or vehicle control to the DM and incubate for 48 hours.
-
Maturation Phase (Day 2 onwards): Replace DM with MM.
-
Treatment for Pro-Adipogenic Assay: Add 11d-11m-PGD2 or vehicle control to the MM.
-
Maintenance: Replace with fresh MM (with or without treatment) every 2 days.
-
Analysis (Day 8-10):
-
Lipid Accumulation: Fix cells and stain with Oil Red O. Quantify by extracting the dye and measuring absorbance.
-
Gene Expression: Extract total RNA and perform qRT-PCR to analyze the expression of adipogenic markers like PPARγ, adiponectin, and LPL.
-
References
- 1. Prostaglandin D2 enhances lipid accumulation through suppression of lipolysis via DP2 (CRTH2) receptors in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Deep Dive into the Structural and Functional Divergence of PGD2 and its Stable Analog, 11-deoxy-11-methylene-PGD2
For Immediate Release
This technical guide provides an in-depth analysis of the structural and functional differences between Prostaglandin D2 (PGD2), a key endogenous lipid mediator, and its chemically stable, isosteric analogue, 11-deoxy-11-methylene-PGD2 (11d-11m-PGD2). This document is intended for researchers, scientists, and drug development professionals engaged in the study of prostanoid signaling and its therapeutic applications.
Core Structural Differences
Prostaglandin D2 (PGD2) is a cyclopentane derivative with two side chains, characterized by a ketone group at the C-11 position. This structural feature is a key determinant of its chemical stability and biological activity. In contrast, 11-deoxy-11-methylene-PGD2 is a synthetic analogue where the 11-keto group of PGD2 is replaced by an exocyclic methylene group.[1][2][3] This seemingly minor modification confers significant chemical stability to the molecule, preventing the non-enzymatic dehydration that PGD2 readily undergoes to form J-series prostaglandins like PGJ2.[2]
The core structural distinction lies in the substitution at the C-11 position of the prostaglandin core ring. This fundamental difference in chemical structure directly translates to altered physicochemical properties and divergent biological activities.
Comparative Physicochemical and Biological Properties
The structural modification in 11d-11m-PGD2 results in a different profile of biological activity and receptor interaction compared to its parent compound, PGD2. The following table summarizes the key quantitative differences between these two molecules.
| Property | Prostaglandin D2 (PGD2) | 11-deoxy-11-methylene-PGD2 (11d-11m-PGD2) | Reference(s) |
| Molecular Formula | C₂₀H₃₂O₅ | C₂₁H₃₄O₄ | [4] |
| Molecular Weight | 352.5 g/mol | 350.5 g/mol | [4] |
| Chemical Stability | Relatively unstable, readily dehydrates to PGJ2 derivatives. Apparent half-life in plasma is ~30 minutes. | Chemically stable isosteric analogue. | [2][5] |
| Primary Receptor(s) | DP1 (Gs-coupled), CRTH2 (DP2, Gi-coupled) | Preferentially interacts with CRTH2 (DP2, Gi-coupled). | [2][6] |
| Receptor Affinity (Ki) | CRTH2: ~2.4 nM | Acts as a CRTH2 antagonist with an IC50 of ~2 µM. | [7] |
| Biological Activity | Pro-adipogenic effects mediated by DP1 and PPARγ. | More potent stimulator of fat storage than PGD2, with effects mediated preferentially by CRTH2. | [2][6] |
Divergent Signaling Pathways
The differential receptor preference of PGD2 and 11d-11m-PGD2 leads to the activation of distinct downstream signaling cascades. PGD2 activates both the Gs-coupled DP1 receptor, leading to an increase in intracellular cyclic AMP (cAMP), and the Gi-coupled CRTH2 receptor, which results in a decrease in cAMP.[8][9] In contrast, 11d-11m-PGD2 primarily interacts with the CRTH2 receptor, suggesting a more selective modulation of the Gi-mediated pathway.
Experimental Protocols
Adipocyte Differentiation of 3T3-L1 Cells
A key experimental model to elucidate the differential effects of PGD2 and 11d-11m-PGD2 is the in vitro differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Objective: To induce and assess the adipogenic potential of PGD2 and 11d-11m-PGD2.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluence.
-
Initiation of Differentiation: Two days post-confluence (Day 0), the culture medium is replaced with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Test compounds (PGD2 or 11d-11m-PGD2) are added at desired concentrations.
-
Maturation Phase: After 48 hours (Day 2), the differentiation medium is replaced with a maturation medium containing DMEM, 10% FBS, and 10 µg/mL insulin. The medium is replenished every two days.
-
Assessment of Adipogenesis: Adipocyte differentiation is typically assessed between days 8 and 12.
Quantification of Lipid Accumulation by Oil Red O Staining
Objective: To visualize and quantify the accumulation of intracellular lipid droplets in differentiated adipocytes.
Methodology:
-
Fixation: Differentiated 3T3-L1 cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.
-
Staining: The fixed cells are washed with water and stained with a freshly prepared Oil Red O solution (0.5% in isopropanol, diluted with water) for 10-15 minutes.
-
Visualization: The cells are washed with water to remove excess stain and visualized under a microscope. Lipid droplets will appear as red-stained vesicles.
-
Quantification: For quantitative analysis, the stained lipid droplets are eluted with isopropanol, and the absorbance of the eluate is measured at a wavelength of 510 nm.[10][11]
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of PGD2 and 11d-11m-PGD2 for DP1 and CRTH2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (DP1 or CRTH2) are prepared from transfected cell lines or native tissues.
-
Assay Setup: A fixed concentration of a radiolabeled ligand (e.g., [³H]PGD2) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (PGD2 or 11d-11m-PGD2).
-
Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[12][13][14]
Conclusion
The substitution of the 11-keto group in PGD2 with an exocyclic methylene group in 11d-11m-PGD2 results in a chemically stable analogue with a distinct pharmacological profile. While PGD2 exhibits broader activity through both DP1 and CRTH2 receptors, 11d-11m-PGD2 demonstrates a preferential interaction with the CRTH2 receptor, and in some contexts, may act as an antagonist. These differences in structure, stability, and receptor engagement underscore the potential for developing selective modulators of the PGD2 signaling pathway for therapeutic intervention in a range of physiological and pathological processes. Further research into the nuanced signaling and functional outcomes of these two molecules will continue to inform the development of novel therapeutics targeting the prostanoid system.
References
- 1. Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of adipocyte differentiation and lipid accumulation by stearidonic acid (SDA) in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A competitive protein binding assay specific for prostaglandin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
Methodological & Application
Application Notes and Protocols: 11-Deoxy-11-methylene PGD2
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2). In this analog, the unstable 11-keto group of PGD2 is replaced by an exocyclic methylene group, conferring greater stability while retaining biological activity.[1][2] These application notes provide detailed protocols for utilizing 11d-11m-PGD2 in adipogenesis studies, focusing on the 3T3-L1 cell line as a model system.
Biological Activity and Mechanism of Action
11d-11m-PGD2 has been shown to be a potent promoter of adipogenesis. Studies have demonstrated that it is significantly more potent than its natural counterpart, PGD2, in stimulating the storage of fats in cultured adipocytes.[3][4] This pro-adipogenic effect is primarily mediated through the activation of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[3][4] CRTH2 is a G protein-coupled receptor (GPCR) that, upon activation by 11d-11m-PGD2, initiates a signaling cascade that upregulates the expression of key adipogenic marker genes, leading to lipid accumulation.[3][4]
Data Presentation
Table 1: Pro-adipogenic Activity of 11-Deoxy-11-methylene PGD2 in 3T3-L1 Adipocytes
| Compound | Concentration (µM) | Lipid Accumulation (Fold Change vs. Control) |
| This compound | 0.01 | 1.8 ± 0.2 |
| 0.1 | 3.5 ± 0.4 | |
| 1 | 5.2 ± 0.6 | |
| PGD2 | 1 | 2.1 ± 0.3 |
Note: The data presented in this table is a representative summary compiled from literature describing the relative potency of this compound. Actual results may vary depending on experimental conditions.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS)
-
Differentiation Medium (DM): GM supplemented with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation Medium (MM): GM supplemented with 10 µg/mL insulin.
-
This compound (stock solution in ethanol or DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a suitable culture vessel (e.g., 6-well plate) at a density of 2 x 10⁵ cells per well in GM.
-
Confluence: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach 100% confluence. This typically takes 2-3 days.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the GM with DM. This marks the beginning of the differentiation process.
-
Treatment with this compound (Day 2): After 48 hours, replace the DM with MM. Add this compound to the MM at the desired final concentrations. A vehicle control (e.g., ethanol or DMSO) should also be included.
-
Maturation: Replace the MM containing the test compound every 2 days. The cells will progressively accumulate lipid droplets over the next 6-8 days.
Quantification of Adipogenesis by Oil Red O Staining
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids. This protocol provides a method for qualitatively and quantitatively assessing lipid accumulation in differentiated 3T3-L1 cells.
Materials:
-
Differentiated 3T3-L1 cells in a culture plate
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5 g in 100 mL isopropanol)
-
Oil Red O working solution (6 parts Oil Red O stock solution to 4 parts distilled water, filtered)
-
Isopropanol (100%)
Protocol:
-
Fixation: Wash the cells twice with PBS and then fix with 10% formalin for 1 hour at room temperature.
-
Washing: Wash the fixed cells twice with distilled water and allow them to air dry completely.
-
Staining: Add the Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate for 1 hour at room temperature.
-
Washing: Wash the cells four times with distilled water to remove excess stain.
-
Qualitative Analysis: Observe the stained lipid droplets under a microscope. Adipocytes will contain red-stained lipid droplets.
-
Quantitative Analysis: a. After the final wash, add 200 µL of 100% isopropanol to each well to elute the stain from the lipid droplets. b. Incubate for 10 minutes with gentle agitation. c. Transfer the isopropanol-dye solution to a 96-well plate. d. Measure the absorbance at 490-520 nm using a microplate reader. The absorbance is directly proportional to the amount of lipid accumulation.
Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps for analyzing the expression of key adipogenic marker genes, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Adiponectin, in response to treatment with this compound.
Materials:
-
Differentiated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for target genes (see Table 2) and a housekeeping gene (e.g., β-actin)
-
qPCR instrument
Table 2: Mouse qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| PPARγ | TCGCTGATGCACTGCCTATG | GAGAGGTCCACAGAGCTGATTCC |
| Adiponectin | GATGCAGGTCTTCTTGGTCCT | AGGTGAAGAGAACGGCCTTG |
| β-actin | GGCTGTATTCCCCTCCATCG | CCAGTTGGTAACAATGCCATGT |
Protocol:
-
RNA Extraction: On day 6-8 of differentiation, wash the cells with PBS and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction as follows:
-
SYBR Green qPCR master mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template: 2 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Thermal Cycling: Perform qPCR using a standard three-step cycling protocol:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing: 60°C for 30 sec
-
Extension: 72°C for 30 sec
-
-
Melt curve analysis
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Mandatory Visualizations
Caption: Experimental workflow for studying the effect of this compound on 3T3-L1 adipogenesis.
Caption: Signaling pathway of this compound in promoting adipogenesis through the CRTH2 receptor.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. Role of the adipose PPARγ-adiponectin axis in susceptibility to stress and depression/anxiety-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing 11-deoxy-11-methylene-Prostaglandin D2 (11d-11m-PGD2) in 3T3-L1 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3T3-L1 cell line, derived from mouse embryos, is a widely utilized in vitro model for studying adipogenesis, the process of pre-adipocyte differentiation into mature, lipid-laden adipocytes. Prostaglandin D2 (PGD2) and its analogues are known to modulate this process. However, the role of these molecules is complex and appears to be dependent on the specific phase of adipocyte differentiation. 11-deoxy-11-methylene-PGD2 (11d-11m-PGD2) is a chemically stable analogue of PGD2, making it a valuable tool for dissecting the signaling pathways governing adipogenesis.[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of 11d-11m-PGD2 in 3T3-L1 cell culture, with a particular focus on its effects during the differentiation phase.
Key Findings on the Effects of 11d-11m-PGD2 on 3T3-L1 Adipogenesis
Recent studies have elucidated the dual role of 11d-11m-PGD2 in 3T3-L1 adipogenesis, which is contingent on the timing of its administration.
-
Suppression of Adipogenesis during the Differentiation Phase: When introduced during the initial 48-hour differentiation phase, both PGD2 and 11d-11m-PGD2 inhibit adipogenesis.[1][3][4] Notably, 11d-11m-PGD2 exhibits a more potent anti-adipogenic effect than its naturally occurring counterpart, PGD2.[3][4] This inhibitory action is associated with a significant downregulation of the master adipogenic regulator, Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[3]
-
Promotion of Adipogenesis during the Maturation Phase: In contrast, the addition of 11d-11m-PGD2 during the subsequent maturation phase has been shown to promote adipogenesis.[2][3][5]
The differential effects highlight the intricate temporal regulation of adipogenesis by prostanoid signaling pathways. The stability of 11d-11m-PGD2, compared to the easily dehydrated PGD2, makes it a more reliable reagent for studying these mechanisms.[3]
Data Presentation
Table 1: Summary of 11d-11m-PGD2 Effects on 3T3-L1 Adipogenesis (Differentiation Phase)
| Parameter Measured | Treatment | Observation | Reference(s) |
| Intracellular Triacylglycerol (TAG) | 1 µM 11d-11m-PGD2 during differentiation | Significant decrease in TAG accumulation compared to control and PGD2-treated cells.[3][4] | [3][4] |
| PPARγ Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant downregulation of PPARγ mRNA levels during the maturation phase (day 6).[3] | [3] |
| Adiponectin Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant downregulation of Adiponectin mRNA levels during the maturation phase (day 6).[3] | [3] |
| Lipoprotein Lipase (LPL) Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant downregulation of LPL mRNA levels during the maturation phase (day 6).[3] | [3] |
| DP1 Receptor Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant reduction in DP1 mRNA expression during the maturation phase (day 6).[3][6] | [3][6] |
| DP2 (CRTH2) Receptor Gene Expression | 1 µM 11d-11m-PGD2 during differentiation | Significant reduction in DP2 (CRTH2) mRNA expression during the maturation phase (day 6).[3][6] | [3][6] |
Experimental Protocols
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
This protocol outlines the standard method for inducing adipogenic differentiation in 3T3-L1 cells, which is a prerequisite for studying the effects of 11d-11m-PGD2.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium (GM): DMEM with high glucose, 10% calf serum, 1% penicillin-streptomycin.
-
Differentiation Medium (DM) / MDI Induction Medium: DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[7][8]
-
Maturation Medium (MM) / Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
Phosphate-Buffered Saline (PBS)
-
Culture dishes/plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in GM at an appropriate density (e.g., 1 x 10⁵ cells per 35 mm dish) and culture at 37°C in a 10% CO2 incubator.[5]
-
Reaching Confluence: Allow the cells to grow, replacing the GM every 2-3 days, until they reach 100% confluence.[5] Maintain the cells in a confluent state for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Aspirate the GM and replace it with DM (MDI Induction Medium). This marks the beginning of the differentiation phase.
-
Maturation Phase (Day 2 onwards): After 48 hours of incubation in DM, replace the medium with MM (Insulin Medium).[7]
-
Maintenance: Replace the MM with fresh MM every 2 days. Full differentiation, characterized by the accumulation of lipid droplets, is typically observed by day 8-10.[5][7]
Protocol 2: Treatment with 11d-11m-PGD2 during the Differentiation Phase
This protocol describes the application of 11d-11m-PGD2 to investigate its inhibitory effects on adipogenesis.
Materials:
-
Confluent, growth-arrested 3T3-L1 cells (from Protocol 1, step 2)
-
DM (MDI Induction Medium)
-
11d-11m-PGD2 stock solution (e.g., in ethanol)
-
MM (Insulin Medium)
-
Vehicle control (e.g., ethanol)
Procedure:
-
Preparation of Treatment Medium: Prepare DM containing the desired final concentration of 11d-11m-PGD2 (e.g., 1 µM).[3][5] Also, prepare a vehicle control DM containing the same final concentration of the solvent used for the 11d-11m-PGD2 stock.
-
Treatment (Day 0): Aspirate the GM from the confluent 3T3-L1 cells and add the prepared treatment or vehicle control medium.
-
Incubation: Incubate the cells for 48 hours at 37°C in a 10% CO2 incubator.[3][5]
-
Continuation of Differentiation (Day 2 onwards): After the 48-hour treatment period, aspirate the treatment/vehicle medium and replace it with fresh MM.
-
Maintenance and Observation: Continue to culture the cells in MM, replacing the medium every 2 days for a total of 8-10 days.[5]
-
Analysis: At the end of the culture period, the cells can be harvested for analysis of lipid accumulation (e.g., Oil Red O staining), gene expression (qPCR), or protein levels (Western blotting).
Protocol 3: Quantification of Adipogenesis
A. Oil Red O Staining for Lipid Accumulation:
-
Wash differentiated cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared and filtered Oil Red O working solution for 10-20 minutes.
-
Wash the cells with water until the excess stain is removed.
-
The stained lipid droplets can be visualized by microscopy.
-
For quantification, elute the stain from the cells using 100% isopropanol and measure the absorbance at approximately 490-520 nm.[8]
B. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis:
-
Harvest cells at desired time points (e.g., day 6 for adipogenic markers).[3][6]
-
Extract total RNA using a suitable method (e.g., TRIzol reagent or a commercial kit).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes for target genes (e.g., PPARγ, Adiponectin, LPL, DP1, DP2) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathway for 11d-11m-PGD2-mediated inhibition of adipogenesis in 3T3-L1 cells during the differentiation phase.
Caption: Experimental workflow for assessing the effect of 11d-11m-PGD2 on 3T3-L1 cell differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: 11-Deoxy-11-methylene PGD2 for In Vitro Adipogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2).[1][2][3] Unlike its parent molecule, PGD2, which readily undergoes non-enzymatic dehydration to form J2 series prostaglandins (PGJ2), 11d-11m-PGD2's exocyclic methylene group at the 11-position confers resistance to this conversion.[4] This stability makes it a valuable tool for dissecting the specific roles of PGD2 receptors in biological processes, including adipogenesis, without the confounding effects of PGJ2 derivatives which are known activators of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2]
Recent studies have revealed that 11d-11m-PGD2 exhibits a dual, phase-dependent role in the differentiation of preadipocytes. When introduced during the initial differentiation phase, it acts as a potent inhibitor of adipogenesis.[4][5] Conversely, when applied during the later maturation phase, it promotes adipocyte development.[1][4] This makes 11d-11m-PGD2 a critical reagent for investigating the temporal regulation of adipocyte differentiation.
These application notes provide detailed protocols and signaling pathway diagrams for utilizing 11d-11m-PGD2 in in vitro adipogenesis assays, primarily using the 3T3-L1 preadipocyte cell line.
Data Presentation
Table 1: Summary of 11-Deoxy-11-methylene PGD2 Effects on In Vitro Adipogenesis
| Parameter | Effect during Differentiation Phase | Effect during Maturation Phase | Key Signaling Molecules |
| Adipogenesis | Suppression[4][5] | Promotion[1][4] | DP1, DP2 (CRTH2), PPARγ[1][4] |
| PPARγ Expression | Downregulation[4] | Indirect (CRTH2 mediated)[1] | PPARγ[1][4] |
| DP1 & DP2 Expression | Reduced during subsequent maturation[4] | Enhanced[1] | DP1, DP2 (CRTH2)[1][4] |
| Potency vs. PGD2 | More potent inhibitor[4][5] | More potent promoter[1] | N/A |
Table 2: Recommended Reagent Concentrations for 3T3-L1 Adipogenesis Assays
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 10 mM in Ethanol | 1 µM[4] | Test Compound |
| Dexamethasone (DEX) | 1 mM in Ethanol | 1 µM | Adipogenic Inducer |
| 3-isobutyl-1-methylxanthine (IBMX) | 0.5 M in DMSO | 0.5 mM | Adipogenic Inducer |
| Insulin | 10 mg/mL in 5 mM HCl | 10 µg/mL | Adipogenic Inducer |
| Fetal Bovine Serum (FBS) | 100% | 10% | Growth & Maturation |
| Penicillin/Streptomycin | 100X | 1X | Antibiotic |
Signaling Pathways
The mechanism of action for 11d-11m-PGD2 is dependent on the developmental stage of the adipocyte. The diagrams below illustrate the proposed signaling pathways during both the differentiation and maturation phases.
References
- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 11-deoxy-11-methylene-PGD2 in CRTH2 Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the pathogenesis of type 2 inflammatory diseases such as asthma and allergic rhinitis.[1] It is preferentially expressed on key effector cells of the allergic cascade, including T helper 2 (Th2) cells, eosinophils, basophils, and group 2 innate lymphoid cells (ILC2s).[2][3][4] The natural ligand for CRTH2 is Prostaglandin D2 (PGD2), a major lipid mediator released by activated mast cells.[5] Activation of CRTH2 by PGD2 triggers a signaling cascade that leads to chemotaxis, cellular activation, and the release of pro-inflammatory cytokines.[1][6]
Studying CRTH2 signaling requires specific and stable pharmacological tools. 11-deoxy-11-methylene-Prostaglandin D2 (11d-11m-PGD2) is a chemically stable, isosteric analog of PGD2. While some studies have explored its role in adipogenesis, detailed pharmacological characterization reveals that it has little to no agonist activity at the CRTH2 receptor. Instead, it functions as a CRTH2 antagonist.[5][7] This property makes 11d-11m-PGD2 a useful tool for inhibiting CRTH2-mediated cellular responses and for serving as a reference compound in drug discovery campaigns.
Pharmacological Profile of 11d-11m-PGD2
11d-11m-PGD2 is a synthetic analog of PGD2 where the unstable 11-keto group is replaced by an exocyclic methylene group, conferring greater chemical stability. Pharmacological assays on human eosinophils and basophils have demonstrated that this modification results in a loss of agonist activity at the CRTH2 (DP2) receptor.[5] The compound acts as a competitive antagonist, inhibiting the effects of CRTH2 agonists like PGD2.
Table 1: Pharmacological Properties of 11d-11m-PGD2 and Related Ligands
| Compound | Receptor Target | Primary Activity | Reported Potency | Reference(s) |
| 11d-11m-PGD2 | CRTH2 (DP2) | Antagonist | IC50: ~2 µM | [5] |
| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | Endogenous Agonist | EC50: 1.8 - 22.1 nM | [1] |
| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | CRTH2 (DP2) | Selective Agonist | Ki: 2.91 nM | [1][8] |
| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | CRTH2 (DP2) | Selective Agonist | Ki: 3.15 nM | [1] |
Note: EC50/IC50/Ki values can vary based on the cell type and assay conditions.
CRTH2 Signaling Pathway
CRTH2 is coupled to the Gi family of heterotrimeric G proteins.[1] Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The dissociated Gβγ complex activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1] This rise in intracellular calcium is a key event that initiates downstream cellular responses, including chemotaxis and degranulation.[6]
Application 1: Antagonist Characterization via Calcium Mobilization Assay
A calcium mobilization assay is a primary functional method to assess CRTH2 activation.[1] In CRTH2-expressing cells, an agonist like PGD2 or DK-PGD2 will induce a rapid, transient increase in intracellular calcium. As an antagonist, 11d-11m-PGD2 can be used to quantify the inhibition of this agonist-induced calcium flux. A typical experiment involves pre-incubating the cells with varying concentrations of 11d-11m-PGD2 before stimulating them with a fixed concentration of a CRTH2 agonist (typically at its EC80) and measuring the resulting fluorescence of a calcium-sensitive dye.
Application 2: Inhibition of Cell Migration via Chemotaxis Assay
Chemotaxis, or directed cell migration, is a hallmark of CRTH2 activation in eosinophils, basophils, and Th2 lymphocytes.[6] The chemotactic response of these cells towards a CRTH2 agonist can be effectively blocked by 11d-11m-PGD2. A standard method for this is the Transwell or Boyden chamber assay, where the ability of cells to migrate through a porous membrane towards a chemoattractant in the lower chamber is quantified. 11d-11m-PGD2 would be added to the cells in the upper chamber to assess its inhibitory effect.
Application 3: Use in Drug Discovery Screening
In the development of novel CRTH2 antagonists for therapeutic use, compounds like 11d-11m-PGD2 serve as valuable reference tools. While its potency is moderate (micromolar range), its well-defined activity and structural relation to the endogenous ligand make it an excellent control for validating screening assays. In a high-throughput screening (HTS) campaign, 11d-11m-PGD2 can be used to define the "full inhibition" window in a functional assay (e.g., calcium mobilization) and to benchmark the potency of newly discovered "hit" compounds.
Detailed Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol is adapted from methods used for measuring CRTH2-mediated calcium flux in recombinant cell lines.[1][9]
-
Cell Plating:
-
Seed HEK293 cells stably expressing human CRTH2 (or other suitable cells like HL-60) into black-walled, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well.
-
Culture overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Aspirate the culture medium from the wells.
-
Wash cells once with 100 µL of assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4).
-
Prepare a loading solution of a calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM, or a commercial kit) in the assay buffer according to the manufacturer's instructions.
-
Add 100 µL of the loading solution to each well and incubate for 50-60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Prepare serial dilutions of 11d-11m-PGD2 in assay buffer.
-
After the dye-loading incubation, gently wash the cells once or twice with assay buffer.
-
Add 90 µL of the 11d-11m-PGD2 dilutions (or vehicle control) to the appropriate wells.
-
Incubate for 15-20 minutes at room temperature.
-
-
Fluorescence Measurement:
-
Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.
-
Set the instrument to measure fluorescence at the appropriate wavelengths (e.g., Ex: 488 nm, Em: 540 nm for Fluo-4).
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject 10 µL of a CRTH2 agonist (e.g., PGD2 or DK-PGD2) to achieve a final concentration that gives ~80% of the maximal response (EC80).
-
Continue to record the fluorescence signal for 60-120 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (Max - Min) for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).
-
Plot the normalized response against the log concentration of 11d-11m-PGD2 and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Eosinophil Chemotaxis Assay
This protocol is based on the modified Boyden chamber technique for measuring eosinophil migration.[6][10]
-
Cell Isolation:
-
Isolate human eosinophils from the peripheral blood of healthy donors using standard methods (e.g., density gradient centrifugation followed by negative magnetic selection).
-
Resuspend the purified eosinophils (>95% purity) in migration medium (e.g., RPMI 1640 with 10% FCS and 10 mM HEPES) at a concentration of 1-2 x 10^6 cells/mL.
-
-
Chamber Setup:
-
Use a 96-well microchemotaxis chamber with a 5-µm pore size polycarbonate filter.
-
Add 29-30 µL of migration medium containing the CRTH2 agonist (e.g., 10 nM PGD2) to the bottom wells of the chamber. Use medium alone as a negative control.
-
-
Antagonist Incubation:
-
In separate tubes, mix the eosinophil suspension with various concentrations of 11d-11m-PGD2 or vehicle control.
-
Incubate for 15-20 minutes at room temperature.
-
-
Migration:
-
Place the filter over the bottom wells.
-
Carefully load 50 µL of the cell suspension (containing antagonist or vehicle) into the top wells of the chamber.
-
Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
-
Cell Quantification:
-
After incubation, disassemble the chamber and discard the filter.
-
The cells that have migrated into the bottom wells can be quantified. A common method is to add a known number of counting beads to each well and analyze the samples by flow cytometry.
-
Gate on the eosinophil population and count the number of cell events relative to the bead events to determine the absolute number of migrated cells.
-
-
Data Analysis:
-
Subtract the number of cells that migrated towards the medium-only control (background) from all other values.
-
Express the migration in the presence of the antagonist as a percentage of the migration towards the agonist alone (100% migration).
-
Plot the percentage of migration against the antagonist concentration to determine the IC50.
-
Protocol 3: Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity (Ki) of unlabeled ligands like 11d-11m-PGD2.[1][11]
-
Membrane Preparation:
-
Harvest CRTH2-expressing cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in binding buffer (e.g., 10 mM HEPES, 1 mM EDTA, 10 mM MnCl2, pH 7.4).
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
Assay Setup:
-
Perform the assay in a 96-well plate format in a final volume of 200-250 µL.
-
To each well, add:
-
Binding buffer.
-
A fixed concentration of a suitable radioligand, typically [3H]-PGD2 (e.g., 0.4 - 2 nM).
-
Serial dilutions of the unlabeled competitor (11d-11m-PGD2).
-
For determining non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled PGD2. For total binding, add buffer.
-
-
-
Incubation:
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-150 µg of protein per well).
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI).
-
The membranes with bound radioligand are trapped on the filter, while the unbound ligand passes through.
-
Quickly wash the filters multiple times with ice-cold wash buffer.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other measurements to get specific binding.
-
Plot the specific binding counts against the log concentration of the competitor (11d-11m-PGD2).
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Summary_ki [bindingdb.org]
- 3. Frontiers | Over-expression of CRTH2 indicates eosinophilic inflammation and poor prognosis in recurrent nasal polyps [frontiersin.org]
- 4. The prostaglandin D₂ receptor CRTH2 regulates accumulation of group 2 innate lymphoid cells in the inflamed lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vasoactive Intestinal Peptide Receptor, CRTH2, Antagonist Treatment Improves Eosinophil and Mast Cell-Mediated Esophageal Remodeling and Motility Dysfunction in Eosinophilic Esophagitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
Application Note: Development of a Competitive ELISA for the Quantification of 11-Deoxy-11-methylene PGD2
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Deoxy-11-methylene prostaglandin D2 (11d-11m-PGD2) is a chemically stable, isosteric analogue of prostaglandin D2 (PGD2)[1][2][3][4]. In this analogue, the unstable 11-keto group of PGD2 is replaced by an exocyclic methylene group, which confers greater stability while potentially retaining biological activity[1][4][5]. PGD2 is a critical lipid mediator involved in numerous physiological and pathological processes, including inflammation, sleep regulation, and allergic responses[6][7][8][9]. It exerts its effects by activating two distinct G-protein coupled receptors: the DP1 receptor and the DP2 receptor (also known as CRTH2)[10][11]. Given the therapeutic potential of modulating the PGD2 pathway, stable analogues like 11d-11m-PGD2 are valuable tools for research. A sensitive and specific quantitative assay is essential for studying its pharmacokinetics, pharmacodynamics, and mechanism of action.
This document provides a detailed protocol for the development and application of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the specific quantification of 11-Deoxy-11-methylene PGD2 in biological samples.
Prostaglandin D2 Signaling Pathway
Prostaglandin D2 is synthesized from arachidonic acid through the sequential action of cyclooxygenase (COX) enzymes and prostaglandin D synthase (PGDS)[10]. Once produced, PGD2 can bind to two primary receptors on the cell surface:
-
DP1 Receptor: Coupled to a Gs protein, its activation leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA)[10][11].
-
DP2 Receptor (CRTH2): Coupled to a Gi protein, its activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and an increase in intracellular calcium[10][11].
This compound, as an analogue, is designed to interact with these receptors to elicit a biological response. Studies suggest its effects on adipogenesis may be preferentially mediated through the CRTH2 receptor[5].
Competitive ELISA Principle
This assay is based on the competitive binding principle. Because this compound is a small molecule, a competitive format is most appropriate[12][13]. The microplate wells are pre-coated with a capture antibody specific for the target molecule. When the sample or standard is added to the wells along with a fixed amount of biotin-labeled 11d-11m-PGD2, the unlabeled molecule from the sample and the biotin-labeled molecule compete for the limited binding sites on the capture antibody. The amount of biotin-labeled molecule that binds to the antibody is inversely proportional to the concentration of the unlabeled molecule in the sample. The bound biotinylated molecule is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate.
Experimental Protocol
Materials and Reagents
-
96-well microplate (high-binding)
-
This compound standard
-
Biotin-conjugated this compound
-
Specific rabbit anti-PGD2 polyclonal antibody (requires cross-reactivity validation)
-
Streptavidin-HRP conjugate
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure
1. Plate Coating: a. Dilute the capture antibody to a pre-optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. b. Add 100 µL of the diluted antibody to each well of the 96-well plate. c. Incubate overnight at 4°C.
2. Plate Washing: a. Aspirate the coating solution from the wells. b. Wash the plate 3 times with 200 µL of Wash Buffer per well.
3. Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 1-2 hours at room temperature. c. Wash the plate 3 times as described in step 2b.
4. Standard and Sample Preparation: a. Prepare a serial dilution of the this compound standard in Assay Buffer. A typical range might be 10 pg/mL to 1000 pg/mL[9][14]. b. Dilute biological samples as necessary in Assay Buffer.
5. Competitive Reaction: a. Add 50 µL of standard or sample to the appropriate wells. b. Add 50 µL of the pre-optimized dilution of Biotin-conjugated 11d-11m-PGD2 to all wells. c. Incubate for 2 hours at room temperature on a shaker.
6. Detection: a. Wash the plate 4 times with Wash Buffer. b. Add 100 µL of Streptavidin-HRP conjugate (diluted in Assay Buffer) to each well. c. Incubate for 1 hour at room temperature.
7. Signal Development: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB Substrate Solution to each well. c. Incubate in the dark at room temperature for 15-30 minutes, monitoring for color development.
8. Stopping the Reaction: a. Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. b. Gently tap the plate to ensure thorough mixing.
9. Absorbance Measurement: a. Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.
Data Analysis and Expected Performance
-
Standard Curve: Plot the average OD for each standard concentration against the logarithm of the concentration. A sigmoidal curve is expected. Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Sample Concentration: Determine the concentration of this compound in the samples by interpolating their average OD values from the standard curve. Remember to multiply by the sample dilution factor.
Hypothetical Performance Characteristics
The following table summarizes the expected performance characteristics of the this compound ELISA, based on typical values for similar prostaglandin assays[9][14].
| Parameter | Expected Value | Description |
| Assay Range | 15 - 1,000 pg/mL | The range of concentrations where the assay is precise and accurate. |
| Sensitivity | ~10 pg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Intra-Assay CV | < 10% | Precision within a single assay run. |
| Inter-Assay CV | < 15% | Precision between different assay runs. |
| Sample Type | Serum, Plasma, Cell Culture Supernatants | Validated biological matrices. |
| Specificity | High | Minimal cross-reactivity with PGD2, PGE2, and other related prostaglandins. |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background | - Insufficient washing- Blocking buffer ineffective- Reagents contaminated | - Increase number of washes- Optimize blocking buffer/time- Use fresh reagents |
| Low Signal | - Reagents expired or improperly stored- Incubation times too short- Incorrect reagent concentrations | - Check reagent expiration dates- Optimize incubation times- Re-titrate antibody and conjugate concentrations |
| Poor Standard Curve | - Pipetting errors- Improper standard dilution- Plate reader malfunction | - Use calibrated pipettes- Prepare fresh standards carefully- Check plate reader settings and performance |
| High Variability (CV%) | - Inconsistent pipetting- Inadequate plate washing- Temperature variation across plate | - Ensure consistent technique- Ensure all wells are washed thoroughly- Incubate plate in a stable temperature environment |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. scbt.com [scbt.com]
- 4. 11-deoxy-11-methylene Prostaglandin D2 by Cayman Chemical - 12410-5 - Sanbio [sanbio.nl]
- 5. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Multiple roles of the prostaglandin D2 signaling pathway in reproduction. | Semantic Scholar [semanticscholar.org]
- 8. Advances in PGD2/PTGDR2 signaling pathway in tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 10. rep.bioscientifica.com [rep.bioscientifica.com]
- 11. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 12. Sandwich ELISA protocol | Abcam [abcam.com]
- 13. ELISA Assay Technique | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. PGD2(Prostaglandin D2) ELISA Kit - Elabscience® [elabscience.com]
Application Notes and Protocols: 11-Deoxy-11-methylene PGD2 Treatment of Adipocytes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
11-Deoxy-11-methylene prostaglandin D2 (11d-11m-PGD2) is a chemically stable, isosteric analog of prostaglandin D2 (PGD2).[1][2] Unlike its natural counterpart, PGD2, which is unstable and readily dehydrates to form J-series prostaglandins, 11d-11m-PGD2 offers greater stability for in vitro and in vivo studies.[1][3] This analog has emerged as a valuable tool for investigating the role of PGD2 signaling pathways in various biological processes, particularly in the context of adipocyte differentiation and function.
Mechanism of Action in Adipocytes
The effects of 11d-11m-PGD2 on adipocytes are multifaceted and depend on the developmental stage of the cells. It primarily exerts its effects through the G-protein coupled receptor CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as the DP2 receptor.[1][4]
Pro-Adipogenic Effects during Maturation:
During the maturation phase of adipogenesis, 11d-11m-PGD2 demonstrates a potent pro-adipogenic effect, significantly stimulating fat storage.[1][2] In fact, it is more potent than PGD2 in this regard.[1] The proposed mechanism involves the activation of the CRTH2 receptor, which is coupled to a Gi protein. This activation leads to the suppression of the cyclic AMP (cAMP)-Protein Kinase A (PKA)-Hormone-Sensitive Lipase (HSL) signaling axis.[4] The inhibition of this pathway reduces lipolysis and enhances lipid accumulation within the adipocytes.[4] This effect is highlighted by the upregulation of adipogenesis marker genes.[1]
Anti-Adipogenic Effects during Differentiation:
Conversely, when applied during the early differentiation phase of preadipocytes, 11d-11m-PGD2 can suppress adipogenesis.[3][5][6] This inhibitory effect is associated with the downregulation of the master adipogenic transcription factor, peroxisome proliferator-activated receptor gamma (PPARγ).[5][6] The precise mechanism of this anti-adipogenic action is still under investigation but may involve the dysfunction of DP1 and DP2 receptors or the involvement of other unidentified receptors.[5]
Applications in Research and Drug Development
The dual functionality of 11d-11m-PGD2 makes it a valuable pharmacological tool for:
-
Studying Adipogenesis: Its stage-specific effects allow for the dissection of the molecular events governing the differentiation and maturation of adipocytes.
-
Investigating CRTH2/DP2 Receptor Signaling: As a selective agonist, it can be used to probe the downstream signaling cascades of the CRTH2 receptor in adipocytes and other cell types.
-
Drug Discovery: Understanding the pathways modulated by 11d-11m-PGD2 could lead to the identification of novel therapeutic targets for metabolic disorders such as obesity and type 2 diabetes.
Data Presentation
Table 1: Effect of 11-Deoxy-11-methylene PGD2 on Adipocyte Gene Expression during Maturation
| Gene | Treatment Concentration | Fold Change vs. Control | Reference |
| PPARγ | 1 µM | Increased | [1] |
| C/EBPα | 1 µM | Increased | [7] |
| FABP4 | 1 µM | Increased | [7] |
Table 2: Comparative Potency of this compound and PGD2 on Lipid Accumulation
| Compound | EC50 (Lipid Accumulation) | Relative Potency | Reference |
| PGD2 | Not explicitly stated, but less potent | 1x | [1] |
| This compound | Significantly lower than PGD2 | >1x (more potent) | [1] |
Signaling Pathways and Experimental Workflows
Caption: Pro-adipogenic signaling of 11d-11m-PGD2 during adipocyte maturation.
Caption: Anti-adipogenic mechanism of 11d-11m-PGD2 during preadipocyte differentiation.
Caption: Experimental workflow for studying 11d-11m-PGD2 effects on adipocytes.
Experimental Protocols
Protocol 1: 3T3-L1 Adipocyte Differentiation and Treatment
This protocol details the differentiation of 3T3-L1 preadipocytes into mature adipocytes and the application of 11d-11m-PGD2 during either the differentiation or maturation phase.
Materials:
-
3T3-L1 preadipocytes
-
Growth Medium (GM): High glucose DMEM, 10% bovine calf serum, 1% penicillin-streptomycin
-
Differentiation Medium (DM): High glucose DMEM, 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, 1 µg/mL insulin
-
Insulin Medium (IM): High glucose DMEM, 10% FBS, 1 µg/mL insulin
-
Maturation Medium (MM): High glucose DMEM, 10% FBS
-
This compound (stock solution in DMSO or ethanol)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in culture plates at a density that allows them to reach confluence. Culture in Growth Medium at 37°C in a 5% CO2 incubator.
-
Reaching Confluence: Allow the cells to grow for 2 days post-confluence. This is designated as Day 0.
-
Induction of Differentiation: On Day 0, replace the Growth Medium with Differentiation Medium.
-
Treatment during Differentiation (for anti-adipogenic studies):
-
On Day 0, add 11d-11m-PGD2 to the Differentiation Medium at the desired final concentrations (e.g., 0.1, 1, 10 µM).
-
Include a vehicle control (DMSO or ethanol).
-
Incubate for 48 hours.
-
-
Medium Change: On Day 2, replace the Differentiation Medium (with or without treatment) with Insulin Medium.
-
Further Medium Changes: On Day 4, and every 2 days thereafter, replace the medium with Maturation Medium.
-
Treatment during Maturation (for pro-adipogenic studies):
-
From Day 4 onwards, add 11d-11m-PGD2 to the Maturation Medium at the desired final concentrations with each medium change.
-
Include a vehicle control.
-
-
Harvesting: Cells are typically fully differentiated by Day 8-10 and can be harvested for analysis.
Protocol 2: Oil Red O Staining for Lipid Accumulation
This protocol is for the visualization and quantification of intracellular lipid droplets in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in culture plates
-
PBS
-
10% Formalin
-
Oil Red O stock solution (0.5 g Oil Red O in 100 mL isopropanol)
-
Oil Red O working solution (6 parts stock solution to 4 parts distilled water, filtered)
-
Isopropanol (100%)
-
Microplate reader
Procedure:
-
Washing: Gently wash the cells twice with PBS.
-
Fixation: Add 10% formalin to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Staining: Remove the water and add the Oil Red O working solution to cover the cell monolayer. Incubate for 20-30 minutes at room temperature.
-
Washing: Remove the staining solution and wash the cells 3-4 times with distilled water until the excess stain is removed.
-
Imaging: Visualize the stained lipid droplets under a microscope and capture images.
-
Quantification (Optional):
-
After imaging, completely remove the water and add 100% isopropanol to each well to elute the stain.
-
Incubate for 10 minutes with gentle shaking.
-
Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm using a microplate reader.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Adipogenic Gene Expression
This protocol outlines the measurement of mRNA levels of key adipogenic markers.
Materials:
-
Differentiated and treated 3T3-L1 adipocytes
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4) and a reference gene (e.g., Actb, Gapdh)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the chosen kit.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction using a standard thermal cycling protocol (denaturation, annealing, extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.
-
Protocol 4: Western Blotting for Protein Expression and Phosphorylation
This protocol is for the detection of total and phosphorylated proteins involved in the 11d-11m-PGD2 signaling pathway.
Materials:
-
Differentiated and treated 3T3-L1 adipocytes
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-PKA substrate, anti-phospho-HSL (Ser563, Ser660), anti-total HSL, anti-PPARγ, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer, e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
References
- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Prostaglandin D2 enhances lipid accumulation through suppression of lipolysis via DP2 (CRTH2) receptors in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-meth… [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Effects of 11-Deoxy-11-methylene PGD2 on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a stable, synthetic analog of Prostaglandin D2 (PGD2).[1][2] Unlike its unstable parent compound, 11d-11m-PGD2 offers greater reliability in experimental settings.[2] This compound has been shown to be a potent promoter of adipogenesis, the process of fat cell differentiation, by up-regulating the expression of key adipogenic marker genes.[2] Notably, its mechanism of action differs from that of PGD2. While PGD2 primarily signals through the DP1 and PPARγ receptors, 11d-11m-PGD2 preferentially acts via the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[2] Understanding the specific effects of 11d-11m-PGD2 on gene expression is crucial for research in areas such as obesity, metabolic diseases, and inflammatory conditions where these pathways are relevant.
These application notes provide detailed protocols for treating cultured adipocytes with 11d-11m-PGD2 and subsequently measuring the changes in gene expression using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) and RNA Sequencing (RNA-seq).
Data Presentation
The following table summarizes the expected qualitative changes in the expression of key adipogenesis marker genes in pre-adipocyte cell lines (e.g., 3T3-L1) following treatment with 11-Deoxy-11-methylene PGD2 during the maturation phase. The exact fold-change will be dependent on experimental conditions and should be quantified using the protocols provided below.
| Gene Symbol | Gene Name | Expected Change in Expression | Function in Adipogenesis |
| Pparg | Peroxisome proliferator-activated receptor gamma | Upregulation | Master regulator of adipogenesis |
| Cebpa | CCAAT/enhancer-binding protein alpha | Upregulation | Key transcription factor in adipogenesis |
| Fabp4 | Fatty acid-binding protein 4 | Upregulation | Involved in fatty acid uptake and transport |
| Lpl | Lipoprotein lipase | Upregulation | Hydrolyzes triglycerides in lipoproteins |
| Adipoq | Adiponectin | Upregulation | Adipokine involved in glucose regulation and fatty acid oxidation |
Experimental Protocols
Protocol 1: Treatment of 3T3-L1 Pre-adipocytes with this compound
This protocol describes the induction of adipocyte differentiation and treatment with 11d-11m-PGD2.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum (CS)
-
Penicillin-Streptomycin solution
-
Insulin solution (10 mg/mL)
-
Dexamethasone (1 mM stock)
-
3-isobutyl-1-methylxanthine (IBMX) (0.5 M stock)
-
This compound (e.g., from Cayman Chemical)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed 3T3-L1 pre-adipocytes into 6-well plates at a density of 2 x 10^5 cells per well in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin.
-
Reaching Confluence: Culture the cells at 37°C in a humidified atmosphere of 5% CO2 until they reach confluence (Day 0).
-
Initiation of Differentiation: Two days post-confluence (Day 2), replace the medium with differentiation medium I (DMEM with 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 10 µg/mL insulin).
-
Treatment with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
On Day 4, replace the differentiation medium I with differentiation medium II (DMEM with 10% FBS and 10 µg/mL insulin).
-
Add this compound to the differentiation medium II at a final concentration of 1 µM. For the vehicle control, add an equivalent volume of DMSO.
-
-
Maturation Phase: From Day 6 onwards, replace the medium every two days with maturation medium (DMEM with 10% FBS).
-
Harvesting Cells for RNA Extraction: On Day 8 or Day 10, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps for quantifying the expression of specific adipogenesis marker genes.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Forward and reverse primers for target genes (Pparg, Cebpa, Fabp4, Lpl, Adipoq) and a reference gene (e.g., Actb, Gapdh)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the cell lysates according to the manufacturer's protocol of the RNA extraction kit. Elute the RNA in nuclease-free water.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix by combining SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), cDNA template, and nuclease-free water.
-
Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method, comparing the treated samples to the vehicle control.
-
Protocol 3: Global Gene Expression Analysis by RNA Sequencing (RNA-seq)
This protocol provides a general workflow for a comprehensive analysis of gene expression changes.
Materials:
-
RNA extraction kit (as in Protocol 2)
-
DNase I treatment kit
-
RNA quality assessment tool (e.g., Agilent Bioanalyzer)
-
RNA sequencing library preparation kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction and DNase Treatment: Extract total RNA as described in Protocol 2. Perform a DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the integrity of the RNA using an Agilent Bioanalyzer. High-quality RNA should have an RNA Integrity Number (RIN) of ≥ 8.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA using a library preparation kit according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in response to this compound treatment.
-
Conduct pathway and gene ontology analysis to understand the biological functions of the differentially expressed genes.
-
Visualization of Signaling Pathways and Workflows
Caption: Signaling pathway of this compound in adipocytes.
Caption: Experimental workflow for analyzing gene expression changes.
Caption: Differential receptor activation by PGD2 and its analog.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) as a Tool for Studying Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic inflammation is a complex immunological process characterized by a type 2 immune response, involving the activation and recruitment of specific immune cells such as T helper 2 (Th2) cells, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s). Prostaglandin D2 (PGD2) is a key lipid mediator, primarily released by mast cells upon allergen stimulation, that orchestrates this inflammatory cascade.[1][2][3] PGD2 exerts its effects through two main receptors: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][3][4] While DP1 activation is often associated with anti-inflammatory effects, CRTH2 signaling is predominantly pro-inflammatory, mediating the chemotaxis and activation of key allergic effector cells.[1][2]
13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2 that acts as a potent and selective agonist for the CRTH2 receptor.[1][4][5][6][7] Unlike PGD2, which has high affinity for both DP1 and CRTH2, DK-PGD2 shows significantly lower affinity for the DP1 receptor, making it an invaluable tool for specifically investigating the role of the CRTH2 pathway in allergic inflammation.[4][5] These application notes provide detailed information and protocols for utilizing DK-PGD2 in in vitro and in vivo models of allergic inflammation.
Data Presentation
The following tables summarize the quantitative data regarding the interaction of DK-PGD2 with the CRTH2 receptor and its functional effects on key immune cells involved in allergic inflammation.
Table 1: Binding Affinity of PGD2 and Metabolites for the Human CRTH2 Receptor
| Ligand | Binding Affinity (Ki) [nM] | Reference |
| PGD2 | 2.4 ± 0.2 | [4] |
| DK-PGD2 | 2.91 ± 0.29 | [4] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | [4] |
Table 2: Functional Potency (EC50) of DK-PGD2 on Human Immune Cells
| Cell Type | Functional Assay | EC50 [nM] | Reference |
| Eosinophils | Shape Change | 2.7 ± 2.3 | [8] |
| ILC2s | Chemotaxis (Migration) | 14.2 ± 3.4 | [8] |
| ILC2s | IL-5 Secretion | 108.1 - 526.9 (range) | [8] |
| ILC2s | IL-13 Secretion | 125.2 - 788.3 (range) | [8] |
Signaling Pathways
Activation of the CRTH2 receptor by DK-PGD2 initiates a pro-inflammatory signaling cascade within target immune cells, leading to their recruitment and activation at sites of allergic inflammation.
Caption: DK-PGD2 signaling through the CRTH2 receptor.
Experimental Protocols
Detailed methodologies for key experiments utilizing DK-PGD2 are provided below.
Protocol 1: In Vitro Chemotaxis Assay of Human Eosinophils
This protocol details the procedure for assessing the chemotactic response of isolated human eosinophils to DK-PGD2 using a Boyden chamber or similar transwell system.
Materials:
-
DK-PGD2 (Cayman Chemical or equivalent)
-
Human peripheral blood
-
Eosinophil isolation kit (e.g., MACS, Stemcell Technologies)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Chemotaxis chamber (96-well, 5 µm pore size)
-
Calcein-AM fluorescent dye
-
Fluorescence plate reader
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from fresh human peripheral blood using a negative selection immunomagnetic cell separation kit according to the manufacturer's instructions. Purity should be >95% as assessed by flow cytometry.
-
Cell Preparation: Resuspend the isolated eosinophils in RPMI-1640 supplemented with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of DK-PGD2 in RPMI-1640 with 0.1% BSA. A typical concentration range would be 0.1 nM to 1 µM. Include a vehicle control (medium with BSA) and a positive control (e.g., eotaxin/CCL11).
-
Assay Setup:
-
Add 150 µL of the DK-PGD2 dilutions, vehicle control, or positive control to the lower wells of the chemotaxis plate.
-
Place the 5 µm pore size membrane (transwell insert) over the lower wells.
-
Add 50 µL of the eosinophil suspension (50,000 cells) to the top of each insert.
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
To quantify the migrated cells in the lower chamber, add Calcein-AM to a final concentration of 2 µg/mL and incubate for 30-60 minutes at 37°C.
-
Read the fluorescence on a plate reader with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis: Calculate the chemotactic index by dividing the fluorescence of the test wells by the fluorescence of the vehicle control wells. Plot the chemotactic index against the concentration of DK-PGD2 to determine the EC50 value.
Caption: Workflow for the in vitro eosinophil chemotaxis assay.
Protocol 2: Epicutaneous Sensitization Mouse Model of Allergic Dermatitis
This protocol describes the induction of an allergic skin inflammation model in mice, which can be used to evaluate the in vivo effects of DK-PGD2 or CRTH2 antagonists.[2][3][9]
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Sodium Dodecyl Sulfate (SDS)
-
Sterile gauze patches
-
Tegaderm™ or similar occlusive dressing
-
DK-PGD2 for local administration (optional)
-
Calipers for measuring ear thickness
Procedure:
-
Sensitization Phase (3 weeks):
-
Anesthetize the mice and shave a small area on their back.
-
Disrupt the skin barrier by tape-stripping the shaved area 5-10 times.
-
Apply a 100 µL solution of 100 µg OVA in PBS to a sterile gauze patch (1x1 cm).
-
Place the OVA-saturated patch onto the tape-stripped skin and secure it with an occlusive dressing.
-
Repeat this sensitization procedure once a week for three weeks.
-
-
Challenge Phase:
-
One week after the final sensitization, challenge the mice by applying a patch with a lower dose of OVA (e.g., 10 µg) to a naive skin site (e.g., the ear) or the original sensitization site.
-
-
Evaluation of Allergic Inflammation:
-
24-48 hours after the challenge, assess the inflammatory response.
-
Ear Swelling: Measure the thickness of the challenged and unchallenged ears using calipers. The difference in thickness indicates the degree of swelling.
-
Histology: Euthanize the mice and collect the challenged skin tissue. Fix in formalin, embed in paraffin, and stain with Hematoxylin and Eosin (H&E) to visualize immune cell infiltration.
-
Flow Cytometry: Prepare single-cell suspensions from the skin or draining lymph nodes to analyze the immune cell populations (see Protocol 3).
-
-
Application of DK-PGD2: To study the direct effect of CRTH2 activation, DK-PGD2 can be co-administered with the OVA challenge or injected intradermally into the challenge site.
Protocol 3: Flow Cytometric Analysis of Immune Cells from Murine Skin
This protocol outlines the general steps for identifying and quantifying Th2 cells and eosinophils from the skin of sensitized and challenged mice.[10][11][12]
Materials:
-
Murine skin tissue from the experimental model
-
Collagenase D
-
DNase I
-
RPMI-1640 medium with 10% FBS
-
70 µm cell strainers
-
ACK lysis buffer (optional)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD4, anti-GATA3, anti-Siglec-F, anti-CD11c)
-
Intracellular staining buffer kit
-
Flow cytometer
Procedure:
-
Tissue Digestion:
-
Excise the skin from the challenge site and mince it into small pieces.
-
Digest the tissue in RPMI-1640 containing Collagenase D (1 mg/mL) and DNase I (100 µg/mL) for 60-90 minutes at 37°C with gentle agitation.
-
-
Single-Cell Suspension Preparation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with RPMI-1640 containing 10% FBS.
-
If significant red blood cell contamination is present, treat with ACK lysis buffer.
-
-
Surface Staining:
-
Resuspend the cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Incubate the cells with a cocktail of surface antibodies (e.g., anti-CD45, anti-CD4, anti-Siglec-F, anti-CD11c) for 30 minutes on ice, protected from light.
-
-
Intracellular Staining (for Th2 cells):
-
After surface staining, fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol.
-
Incubate the permeabilized cells with an anti-GATA3 antibody for 30-60 minutes at room temperature.
-
-
Flow Cytometry Acquisition and Analysis:
-
Wash the stained cells and resuspend them in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Analyze the data using appropriate software (e.g., FlowJo).
-
Gating Strategy:
-
Gate on live, single cells.
-
Gate on CD45+ hematopoietic cells.
-
Eosinophils: Identify as Siglec-F+ CD11c- cells.
-
Th2 Cells: Gate on CD4+ T cells, then identify the GATA3+ population.
-
-
Caption: Workflow for flow cytometric analysis of skin immune cells.
Conclusion
DK-PGD2 is a powerful and selective tool for elucidating the specific contributions of the CRTH2 signaling pathway to the pathogenesis of allergic inflammation. Its use in both in vitro cellular assays and in vivo disease models allows for a detailed investigation of the mechanisms driving the recruitment and activation of key effector cells. The protocols and data presented here provide a comprehensive resource for researchers aiming to explore the role of the PGD2-CRTH2 axis in allergic diseases and to evaluate novel therapeutic strategies targeting this pathway.
References
- 1. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The impact of different challenge protocols on immune response in epicutaneously sensitized mice with food allergy - Food & Function (RSC Publishing) [pubs.rsc.org]
- 4. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epicutaneous Sensitization with Ovalbumin, Staphylococcal Enterotoxin B and Vitamin D Analogue InducedAtopic Dermatitis in Mice [gavinpublishers.com]
- 10. A Protocol for the Comprehensive Flow Cytometric Analysis of Immune Cells in Normal and Inflamed Murine Non-Lymphoid Tissues | PLOS One [journals.plos.org]
- 11. Eosinophils regulate dendritic cells and Th2 pulmonary immune responses following allergen provocation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo edited eosinophils reconcile antigen specific Th2 response and mitigate airway allergy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 11-Deoxy-11-methylene PGD2 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Deoxy-11-methylene PGD2. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic, chemically stable isosteric analog of Prostaglandin D2 (PGD2).[1][2] In this analog, the 11-keto group of PGD2 is replaced by an exocyclic methylene group. This modification makes it resistant to the non-enzymatic dehydration that PGD2 readily undergoes to form PGJ2 derivatives. Its stability makes it a valuable tool for studying the roles of PGD2 signaling pathways in various biological processes, particularly in adipogenesis.
Q2: How should I store and handle this compound?
Q3: What are the known receptors for this compound?
The receptor activity of this compound is a subject of some debate in the scientific literature, which can be a source of experimental discrepancies. Some studies suggest that it has little to no agonist activity at the primary PGD2 receptors, DP1 and DP2 (also known as CRTH2).[3] In fact, one report indicates that it acts as a DP2 antagonist with an IC50 of approximately 2 µM.[3] Conversely, other research suggests that its effects on adipogenesis are mediated preferentially through the CRTH2/DP2 receptor.[4]
Troubleshooting Guide
Inconsistent or Unexpected Results in Adipogenesis Assays
Q4: My results with this compound in 3T3-L1 adipocyte differentiation assays are inconsistent. Sometimes it promotes differentiation, and other times it inhibits it. What could be the cause?
This is a key area of complexity with this compound, and the timing of its addition during the differentiation protocol is critical.
-
Pro-adipogenic effects: The addition of this compound during the maturation phase of 3T3-L1 cell differentiation has been shown to promote adipogenesis.[4] In this scenario, it is thought to act preferentially through the CRTH2/DP2 receptor.[4] A dose-dependent study has shown it to be more potent than PGD2 in stimulating fat storage when added during this phase.[4]
-
Anti-adipogenic effects: Conversely, when added during the differentiation phase , both PGD2 and this compound have been found to suppress adipogenesis.[5] This inhibitory effect is associated with the downregulation of the master adipogenic regulator, PPARγ.[5]
Therefore, it is crucial to carefully control and document the timing of compound addition in your experiments.
Q5: I am not observing any effect of this compound in my cell-based assays. What are some possible reasons?
Several factors could contribute to a lack of observable effect:
-
Incorrect Concentration: Ensure you are using an appropriate concentration. In 3T3-L1 adipogenesis studies, a concentration of 1 µM has been used.[5][6]
-
Receptor Expression: The target cells must express the relevant receptors (DP1 and/or CRTH2/DP2). It is advisable to confirm receptor expression in your specific cell line or primary cells using techniques like qPCR or western blotting.
-
Compound Stability in Media: While this compound is more stable than PGD2, its long-term stability in cell culture media at 37°C should be considered, especially for longer experiments.
-
Cell Passage Number: The differentiation potential of cell lines like 3T3-L1 can decrease with high passage numbers. It is recommended to use low-passage cells for differentiation experiments.
Issues with Reagent Preparation and Handling
Q6: I'm having trouble dissolving this compound. What solvents are recommended?
While specific solubility data for this compound is limited, prostaglandin analogs are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For preparing stock solutions, dissolve the compound in the chosen organic solvent first, and then make further dilutions into aqueous buffers or cell culture media. It is critical to ensure the final concentration of the organic solvent is minimal, as it can have physiological effects on cells.
Q7: How do I prepare a stock solution of this compound for my experiments?
-
Allow the solid compound to equilibrate to room temperature before opening the vial.
-
Weigh out the desired amount of the compound.
-
Dissolve in an appropriate volume of an organic solvent (e.g., DMSO or ethanol) to achieve a concentrated stock solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Quantitative Data Summary
| Parameter | Value | Cell Type/System | Reference |
| DP2/CRTH2 Antagonist Activity (IC50) | ~ 2 µM | Human Eosinophils/Basophils | [3] |
| Concentration for Adipogenesis Studies | 1 µM | 3T3-L1 Cells | [5][6] |
Experimental Protocols
General Protocol for 3T3-L1 Adipocyte Differentiation
This protocol is a general guideline for inducing adipogenesis in 3T3-L1 preadipocytes. The timing of the addition of this compound will determine its effect.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a suitable culture vessel and grow to confluence in DMEM supplemented with 10% fetal bovine serum (FBS).
-
Initiation of Differentiation (Day 0): Two days post-confluence, change the medium to a differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
Addition of this compound (for anti-adipogenic effect): Add 1 µM this compound to the differentiation medium on Day 0.
-
Insulin Treatment (Day 2): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maturation Phase (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS. Replace the medium every two days.
-
Addition of this compound (for pro-adipogenic effect): Add 1 µM this compound during the maturation phase (from Day 4 onwards).
-
Assessment of Differentiation (Day 8-10): Adipocyte differentiation can be assessed by observing the accumulation of lipid droplets using Oil Red O staining.
Protocol for Oil Red O Staining of 3T3-L1 Adipocytes
-
Wash: Carefully wash the differentiated cells with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash: Wash the fixed cells with water.
-
Isopropanol Wash: Wash the cells with 60% isopropanol.
-
Staining: Add Oil Red O working solution (prepared by diluting a stock solution of 0.5% Oil Red O in isopropanol with water) and incubate at room temperature for 10-20 minutes.
-
Wash: Wash the cells repeatedly with water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets under a microscope.
Visualizations
Caption: Signaling pathways of this compound in adipogenesis.
Caption: Experimental workflow for 3T3-L1 adipocyte differentiation.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing 11d-11m-PGD2 Concentration in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the prostaglandin D2 analog, 11-deoxy-11-methylene-PGD2 (11d-11m-PGD2).
Frequently Asked Questions (FAQs)
Q1: What is 11d-11m-PGD2 and how does it differ from PGD2?
11d-11m-PGD2 is a chemically stable, isosteric analog of prostaglandin D2 (PGD2).[1] In this analog, the 11-keto group of PGD2 is replaced by an exocyclic methylene group. This modification confers greater stability in aqueous solutions like cell culture media compared to PGD2, which is known to be relatively unstable.[1] While PGD2 can activate both the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2), 11d-11m-PGD2 preferentially acts as an agonist for the CRTH2 (DP2) receptor.[1]
Q2: What is the mechanism of action of 11d-11m-PGD2?
11d-11m-PGD2 exerts its biological effects primarily through the activation of the CRTH2 (DP2) receptor, a G-protein coupled receptor (GPCR). The CRTH2 receptor is coupled to a Gαi inhibitory protein. Upon agonist binding, this G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also activate phospholipase C, resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores and activate protein kinase C, respectively. These signaling events trigger various cellular responses, including chemotaxis, cytokine release, and changes in gene expression, depending on the cell type.
Q3: How should I reconstitute and store 11d-11m-PGD2?
For reconstitution, it is recommended to use an organic solvent such as dimethyl sulfoxide (DMSO) or absolute ethanol to prepare a concentrated stock solution before further dilution in aqueous buffers or cell culture media. Store the solid compound and stock solutions at -20°C.
Q4: What is a good starting concentration for 11d-11m-PGD2 in cell culture experiments?
The optimal concentration of 11d-11m-PGD2 is highly dependent on the cell type and the specific biological endpoint being measured. Based on published studies, a concentration of 1 µM has been used effectively in 3T3-L1 cells to study adipogenesis.[2] For initial experiments, a dose-response study is recommended, starting with a range of concentrations from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) to determine the EC50 (half-maximal effective concentration) for your specific cell system.
Q5: What are the known effects of 11d-11m-PGD2 on different cell types?
The effects of 11d-11m-PGD2 are cell-type specific and depend on the expression of the CRTH2 receptor.
-
Adipocytes (3T3-L1): In the maturation phase of adipogenesis, 11d-11m-PGD2 has been shown to be more potent than PGD2 in stimulating fat storage.[1] However, during the differentiation phase, it can inhibit adipogenesis.[1]
-
Immune Cells (e.g., Th2 cells, eosinophils, basophils): As a CRTH2 agonist, 11d-11m-PGD2 is expected to play a pro-inflammatory role, including inducing chemotaxis and cytokine production in these cell types.[3]
Troubleshooting Guides
Problem 1: No or weak response to 11d-11m-PGD2 treatment.
| Possible Cause | Suggestion |
| Low or no CRTH2 receptor expression | Confirm the expression of the CRTH2 (DP2) receptor in your target cell line at both the mRNA (qRT-PCR) and protein (Western blot, flow cytometry) levels. |
| Suboptimal concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell type and assay. |
| Inappropriate incubation time | The kinetics of the cellular response can vary. Conduct a time-course experiment (e.g., 1, 4, 8, 24, 48 hours) to identify the optimal treatment duration. |
| Poor cell health | Ensure that your cells are healthy, viable (>90%), and in the logarithmic growth phase before treatment. Perform a cell viability assay (e.g., Trypan Blue, MTT) to confirm. |
| Incorrect reconstitution or storage | Verify that the compound was reconstituted correctly in an appropriate solvent and that the stock solution has been stored properly at -20°C. Prepare fresh dilutions for each experiment. |
Problem 2: High background or inconsistent results.
| Possible Cause | Suggestion |
| Off-target effects | Include a CRTH2-specific antagonist (e.g., CAY10471) as a negative control to confirm that the observed effects are mediated through the CRTH2 receptor. |
| Cell culture variability | Standardize your cell culture procedures, including cell passage number, seeding density, and media composition. Ensure consistent incubation conditions (temperature, CO2, humidity). |
| Assay variability | Optimize your assay protocol to minimize technical variability. Include appropriate positive and negative controls in every experiment. |
| Solvent effects | Ensure that the final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is consistent across all treatment groups and is at a non-toxic level (typically <0.1%). |
Quantitative Data Summary
The following table summarizes the concentrations of 11d-11m-PGD2 and related compounds used in published cell culture studies.
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| 11d-11m-PGD2 | 3T3-L1 | 1 µM | Inhibition of adipogenesis during differentiation | [2] |
| PGD2 | Th2 cells | 1 µM | Triggered IL-4, IL-5, and IL-13 production | [4] |
| DK-PGD2 (CRTH2 agonist) | Th2 cells | 1 µM | Triggered IL-4, IL-5, and IL-13 production | [4] |
Experimental Protocols
Protocol 1: General Method for Optimizing 11d-11m-PGD2 Concentration (Dose-Response Study)
-
Cell Seeding:
-
Plate your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent by the end of the experiment.
-
Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of 11d-11m-PGD2 Dilutions:
-
Prepare a high-concentration stock solution of 11d-11m-PGD2 in an appropriate solvent (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve a range of final concentrations for your experiment (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).
-
Prepare a vehicle control containing the same final concentration of the solvent as the highest concentration of 11d-11m-PGD2.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared dilutions of 11d-11m-PGD2 and the vehicle control to the respective wells.
-
Incubate the cells for the desired period, as determined by a preliminary time-course experiment or based on the literature.
-
-
Analysis of Cellular Response:
-
At the end of the incubation period, analyze the cellular response using an appropriate assay. This could include:
-
Gene expression analysis: qRT-PCR for target gene expression.
-
Protein analysis: Western blot or ELISA for protein expression or secretion.
-
Cell viability/proliferation assays: MTT, XTT, or cell counting.
-
Functional assays: Chemotaxis, calcium imaging, etc.
-
-
-
Data Analysis:
-
Plot the measured response as a function of the log of the 11d-11m-PGD2 concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and determine the EC50 value.
-
Visualizations
Caption: Signaling pathway of 11d-11m-PGD2 via the CRTH2 receptor.
Caption: Experimental workflow for optimizing 11d-11m-PGD2 concentration.
References
preventing degradation of 11d-11m-PGD2 in experiments
Welcome to the technical support center for 11-deoxy-11-methylene-prostaglandin D2 (11d-11m-PGD2). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of 11d-11m-PGD2 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is 11d-11m-PGD2 and how does it differ from PGD2?
A1: 11-deoxy-11-methylene-PGD2 (11d-11m-PGD2) is a chemically stable, isosteric analog of prostaglandin D2 (PGD2).[1] In this analog, the unstable 11-keto group of PGD2 is replaced by an exocyclic methylene group. This modification makes 11d-11m-PGD2 significantly more resistant to the non-enzymatic dehydration that readily degrades PGD2 into PGJ2 derivatives.[1]
Q2: What are the primary receptors and signaling pathways for 11d-11m-PGD2?
A2: 11d-11m-PGD2, similar to PGD2, exerts its biological effects primarily through two G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and the D-prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[1][2] However, studies suggest that the stimulatory effects of 11d-11m-PGD2 on certain cellular processes, such as adipogenesis, occur preferentially through interaction with the CRTH2 receptor.[1]
Q3: What are the recommended storage and handling conditions for 11d-11m-PGD2?
A3: For long-term stability, 11d-11m-PGD2 should be stored as a crystalline solid or in an organic solvent at -20°C. For experimental use, it is recommended to prepare fresh aqueous solutions daily to minimize the potential for degradation, even though it is a stable analog.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with 11d-11m-PGD2.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause 1: Degradation of 11d-11m-PGD2.
-
Troubleshooting: Although 11d-11m-PGD2 is chemically stable, prolonged exposure to non-optimal conditions can lead to degradation.
-
Solution: Prepare fresh working solutions in aqueous buffers for each experiment. Avoid multiple freeze-thaw cycles of stock solutions. When possible, analyze the integrity of your compound using analytical techniques like HPLC.
-
-
-
Possible Cause 2: Incorrect solvent or vehicle control.
-
Troubleshooting: The organic solvent used to dissolve 11d-11m-PGD2 may have its own biological effects.
-
Solution: Ensure that the final concentration of the organic solvent in your experimental system is minimal and that you are using an appropriate vehicle control (the same concentration of the solvent without the compound).
-
-
-
Possible Cause 3: Cellular health and experimental conditions.
-
Troubleshooting: The responsiveness of cells to 11d-11m-PGD2 can be influenced by cell passage number, confluency, and overall health.
-
Solution: Maintain consistent cell culture practices. Regularly check for mycoplasma contamination and use cells within a consistent passage number range for your experiments.
-
-
Issue 2: Difficulty dissolving 11d-11m-PGD2.
-
Possible Cause: 11d-11m-PGD2, like other prostaglandins, has limited solubility in aqueous solutions.
-
Troubleshooting:
-
Solution: Prepare a concentrated stock solution in an organic solvent such as ethanol, DMSO, or dimethylformamide (DMF). For aqueous working solutions, dilute the stock solution in your buffer of choice, ensuring vigorous mixing.
-
-
Data Presentation
Table 1: Recommended Solvents for 11d-11m-PGD2 Stock Solutions
| Solvent | Recommended Concentration | Storage of Stock Solution |
| Ethanol | Up to 10 mg/mL | -20°C |
| DMSO | Up to 10 mg/mL | -20°C |
| Dimethylformamide (DMF) | Up to 10 mg/mL | -20°C |
Table 2: General Stability of Prostaglandin Analogs in Aqueous Solutions *
| Condition | General Stability | Recommendation for 11d-11m-PGD2 |
| pH | Most stable at slightly acidic to neutral pH (around 6.0-7.4).[3] | Maintain experimental pH within this range. |
| Temperature | Degradation increases with temperature.[4] | Prepare fresh solutions and keep on ice when not in immediate use. |
| Time in Culture Media | Half-life can vary from hours to days depending on the specific analog and media components.[5] | Prepare fresh dilutions in media for each experiment; for long-term experiments, consider replenishing the media with fresh compound. |
*Note: This table provides generalized stability information based on data for other prostaglandin analogs. Specific quantitative stability data for 11d-11m-PGD2 is limited. It is best practice to handle it as a sensitive compound and prepare fresh solutions.
Experimental Protocols
Protocol 1: Preparation of 11d-11m-PGD2 Working Solution
-
Prepare a Stock Solution: Dissolve 1 mg of 11d-11m-PGD2 in 1 mL of ethanol to make a 1 mg/mL stock solution. Store this at -20°C.
-
Prepare an Intermediate Dilution (Optional): If very low final concentrations are required, make an intermediate dilution of the stock solution in the same organic solvent.
-
Prepare the Final Working Solution: On the day of the experiment, dilute the stock or intermediate solution into your aqueous experimental buffer or cell culture medium to the desired final concentration. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all experimental and control groups. Vortex briefly to ensure complete mixing.
Protocol 2: General Method for Assessing 11d-11m-PGD2 Integrity by HPLC
This protocol is a general guideline and should be optimized for your specific instrumentation and experimental samples.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A C18 reverse-phase column is commonly used for prostaglandin analysis.[6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 4) and an organic solvent like acetonitrile or methanol.[7]
-
Detection: UV detection at a wavelength around 210 nm.[6]
-
Sample Preparation: Experimental samples may require solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.
-
Analysis: Inject a standard solution of 11d-11m-PGD2 to determine its retention time. Analyze experimental samples to check for the presence of the main peak and any potential degradation products (which would appear as additional peaks).
Mandatory Visualizations
Caption: Signaling pathway of 11d-11m-PGD2 via DP1 and DP2 (CRTH2) receptors.
Caption: General experimental workflow for studying the effects of 11d-11m-PGD2 on cultured cells.
Caption: Logical troubleshooting flowchart for experiments with 11d-11m-PGD2.
References
- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins | MDPI [mdpi.com]
Technical Support Center: Improving Reproducibility of 11d-11m-PGD2 Assays
This technical support center is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of 11-dehydro-11-methoxy-prostaglandin D2 (11d-11m-PGD2) assays. Given that 11d-11m-PGD2 is a stable analog of the often unstable Prostaglandin D2 (PGD2), the principles and troubleshooting strategies for PGD2 immunoassays are highly relevant.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a typical 11d-11m-PGD2 immunoassay?
A1: Most immunoassays for 11d-11m-PGD2, similar to those for other prostaglandins, are based on the competitive enzyme-linked immunosorbent assay (ELISA) principle. In this format, the 11d-11m-PGD2 in a sample competes with a fixed amount of enzyme-labeled 11d-11m-PGD2 for a limited number of binding sites on a specific antibody coated on a microplate. After incubation and washing, a substrate is added, and the color develops in inverse proportion to the amount of 11d-11m-PGD2 in the sample.[1][2][3][4]
Q2: Why is it often recommended to measure PGD2 metabolites or stable analogs like 11d-11m-PGD2 instead of PGD2 itself?
A2: PGD2 is chemically unstable and can degrade rapidly in biological samples, making accurate quantification challenging.[5] Its metabolites or stable analogs like 11d-11m-PGD2 are more stable, providing a more reliable measure of PGD2 production.[5][6]
Q3: What are the most critical steps for ensuring the reproducibility of my 11d-11m-PGD2 assay?
A3: Consistent sample handling, precise pipetting, adherence to incubation times and temperatures, and proper standard curve preparation are crucial for reproducibility.[7]
Q4: Can I use reagents from different ELISA kits?
A4: No, it is not recommended to mix or substitute reagents from different kits or even different lots of the same kit, as this can lead to inaccurate results.
Q5: How should I store my samples before running the assay?
A5: Samples should generally be stored at -20°C for short-term storage or at -80°C for long-term storage to prevent degradation. It is also important to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guides
Poor Standard Curve
| Problem | Possible Cause | Solution |
| Low optical density (OD) readings for all standards | Improperly prepared or degraded standard. | Prepare a fresh set of standards. Ensure the standard is properly reconstituted and vortexed before making dilutions. |
| Insufficient incubation time. | Ensure that the incubation times are as specified in the protocol. | |
| Inactive enzyme conjugate. | Check the expiration date of the kit and ensure proper storage of the conjugate. | |
| High OD readings for all standards | Insufficient washing. | Ensure that the washing steps are performed thoroughly to remove all unbound reagents. |
| Incorrect plate reader settings. | Verify that the correct wavelength (e.g., 450 nm) is used for reading the plate. | |
| Poor linearity of the standard curve | Inaccurate pipetting during serial dilutions. | Use calibrated pipettes and fresh tips for each dilution to ensure accuracy. |
| Incorrect curve fitting model. | Use a four-parameter logistic (4-PL) curve fit, which is typically recommended for competitive ELISAs. |
High Background
| Problem | Possible Cause | Solution |
| High OD in blank wells | Contamination of reagents or buffer. | Use fresh, sterile reagents and buffers. |
| Insufficient washing of wells. | Increase the number of wash cycles or the soaking time during washes. | |
| "Edge effect" on the microplate. | Avoid using the outermost wells of the plate if this is a recurring issue. Ensure proper sealing of the plate during incubation to prevent evaporation. |
Low Signal or Sensitivity
| Problem | Possible Cause | Solution |
| Sample OD values are too close to the blank | Low concentration of analyte in the sample. | Concentrate the sample if possible, or consider using a more sensitive assay. |
| Incorrect sample preparation. | Review the sample preparation protocol to ensure there are no steps that could lead to loss of the analyte. | |
| Reagents not at room temperature before use. | Allow all reagents to come to room temperature for at least 30 minutes before starting the assay.[7] |
High Variability (High %CV)
| Problem | Possible Cause | Solution |
| High coefficient of variation (%CV) between duplicate wells | Inconsistent pipetting technique. | Ensure consistent timing and technique when adding reagents to all wells. |
| Cross-contamination between wells. | Use fresh pipette tips for each standard and sample. | |
| Incomplete mixing of reagents. | Gently tap the plate after adding reagents to ensure thorough mixing. | |
| High inter-assay variability | Inconsistent assay conditions between runs. | Maintain consistent temperature, incubation times, and reagent preparation for every assay. |
| Degradation of kit components. | Ensure the kit is stored correctly and used within its expiration date. |
Quantitative Data Presentation
The following table summarizes typical performance characteristics of commercially available PGD2 competitive ELISA kits, which can be considered representative for 11d-11m-PGD2 assays.
| Parameter | Typical Value | Reference |
| Assay Range | 15.63 - 1000 pg/mL | [2][8] |
| Sensitivity | 4.38 - 9.38 pg/mL | [2][8] |
| Intra-assay Precision (%CV) | < 10% | [2][8] |
| Inter-assay Precision (%CV) | < 12% | [9] |
Experimental Protocols
Detailed Methodology for a Competitive 11d-11m-PGD2 ELISA
This protocol is a generalized procedure based on common competitive ELISA kits for prostaglandins. Always refer to the specific kit manual for detailed instructions.
1. Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare the Wash Buffer by diluting the concentrated stock solution with deionized water as instructed in the kit manual.
-
Reconstitute the standard with the provided diluent to create the stock solution. Perform serial dilutions to generate the standard curve points (e.g., 1000, 500, 250, 125, 62.5, 31.25, 15.63, and 0 pg/mL).
2. Sample Preparation:
-
Serum: Collect blood in a serum separator tube. Allow to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Assay the serum immediately or aliquot and store at -80°C.[2]
-
Plasma: Collect plasma using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection. Assay the plasma immediately or aliquot and store at -80°C.[7]
-
Cell Culture Supernatants: Centrifuge at 1000 x g for 20 minutes to remove particulates. Assay immediately or aliquot and store at -80°C.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer. Centrifuge to pellet cellular debris. The supernatant can then be used for the assay.
3. Assay Procedure:
-
Add 50 µL of standard or sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of the HRP-conjugated 11d-11m-PGD2 to each well (except the blank).
-
Add 50 µL of the specific antibody solution to each well (except the blank).
-
Seal the plate and incubate for the time and temperature specified in the kit manual (e.g., 1 hour at 37°C).
-
Wash the plate multiple times (e.g., 3-5 times) with 1X Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes).
-
Add 50 µL of Stop Solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader within 10 minutes of adding the Stop Solution.[7]
4. Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the known concentration on the x-axis.
-
Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.
-
Determine the concentration of 11d-11m-PGD2 in the samples by interpolating their mean absorbance values from the standard curve.
-
Multiply the interpolated concentration by the dilution factor if the samples were diluted.
Mandatory Visualizations
Caption: PGD2 signaling through DP1 and DP2 receptors.
Caption: Competitive ELISA experimental workflow.
Caption: Logical troubleshooting workflow for immunoassays.
References
- 1. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]
- 2. cdn.gentaur.com [cdn.gentaur.com]
- 3. mybiosource.com [mybiosource.com]
- 4. PGD2(Prostaglandin D2) ELISA Kit - Elabscience® [elabscience.com]
- 5. Development of enzyme-linked immunosorbent assay for prostaglandin D2 using the stable isosteric analogue as a hapten mimic and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PGD2 Competitive ELISA Kit (EEL012) - Invitrogen [thermofisher.com]
- 9. Various Species PGD2 ELISA Kit [ABIN6958862] - Plasma, Serum [antibodies-online.com]
Technical Support Center: 11-Deoxy-11-methylene PGD2 in Adipocyte Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for experiments involving 11-Deoxy-11-methylene PGD2 and adipocytes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in adipocyte differentiation?
The effect of this compound (11d-11m-PGD2) on adipocytes is highly dependent on the timing of its administration. When added during the maturation phase of 3T3-L1 cells, it promotes adipogenesis.[1] Conversely, when introduced during the differentiation phase , it has been shown to suppress adipogenesis.[1][2]
Q2: What is the mechanism of action for this compound in adipocytes?
This compound is a stable analog of Prostaglandin D2 (PGD2).[3][4] Its pro-adipogenic effects during the maturation phase are thought to occur primarily through interaction with the Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[3] This is in contrast to PGD2, which appears to exert its pro-adipogenic effects mainly through the DP1 receptor and PPARγ.[3] When added during the differentiation phase, both PGD2 and 11d-11m-PGD2 appear to suppress adipogenesis by downregulating PPARγ expression.[1]
Q3: What is the optimal concentration of this compound to use?
Based on published studies, a concentration of 1 µM has been effectively used in experiments with 3T3-L1 adipocytes.[1][5]
Q4: What is the recommended treatment duration?
The optimal treatment duration depends on the experimental goals and the stage of adipocyte development being targeted:
-
During the differentiation phase: A 48-hour treatment of confluent 3T3-L1 cells with 11d-11m-PGD2 in a differentiation medium has been used to study its anti-adipogenic effects.[1][5]
-
During the maturation phase: For pro-adipogenic studies, after inducing differentiation, the medium is replaced with a maturation medium, which is then refreshed every 2 days for up to 10 days.[1][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No significant effect of 11d-11m-PGD2 on adipogenesis observed. | Incorrect timing of treatment: The compound has opposing effects depending on whether it is added during the differentiation or maturation phase. | Ensure the treatment is applied during the intended phase of adipocyte development. For pro-adipogenic effects, treat during the maturation phase. For anti-adipogenic effects, treat during the differentiation phase.[1][2] |
| Cell health and confluency: Poor cell health or improper confluency at the start of differentiation can affect the outcome. | Ensure preadipocytes are healthy and have reached 100% confluency before initiating differentiation.[1][5] | |
| High variability between experimental replicates. | Inconsistent cell seeding density: Variations in the initial number of cells can lead to differences in differentiation efficiency. | Maintain a consistent seeding density across all wells and experiments. For example, 1 x 10⁵ cells per 35 mm dish has been used.[1][5] |
| Instability of compounds: While 11d-11m-PGD2 is a stable analog, ensure proper storage and handling to maintain its activity.[4] | Store the compound as recommended by the manufacturer and prepare fresh dilutions for each experiment. | |
| Unexpected suppression of adipogenesis. | Treatment during the differentiation phase: As noted, 11d-11m-PGD2 can inhibit adipogenesis when applied at this stage.[1] | If the goal is to promote adipogenesis, ensure the treatment is exclusively during the maturation phase. |
| Downregulation of key receptors: Treatment during differentiation can lead to reduced expression of DP1 and DP2 receptors in the maturation phase.[1] | Consider analyzing the expression of these receptors to understand the cellular response. |
Experimental Protocols
Protocol 1: Investigating the Anti-Adipogenic Effects of this compound (Differentiation Phase)
-
Cell Seeding: Seed 3T3-L1 cells in a 35 mm dish at a density of 1 x 10⁵ cells containing 2 mL of growth medium (GM) and culture until 100% confluent.[1][5]
-
Initiation of Differentiation: Two days post-confluency, replace the GM with 2 mL of differentiation medium (DM) containing the desired concentration of this compound (e.g., 1 µM) or a vehicle control.[1][5]
-
Treatment Duration: Incubate the cells for 48 hours in the DM with the compound.[1][5]
-
Maturation Phase: After 48 hours, replace the DM with 2 mL of fresh maturation medium (MM).[1][5]
-
Maintenance: Refresh the MM every 2 days for a total of 10 days.[1][5]
-
Analysis: On day 10, analyze the terminally differentiated mature adipocytes for outcomes such as triacylglycerol (TAG) accumulation or gene expression.[1][5]
Protocol 2: Investigating the Pro-Adipogenic Effects of this compound (Maturation Phase)
-
Cell Seeding and Differentiation Induction: Follow steps 1 and 2 from Protocol 1 to induce differentiation, but without adding 11d-11m-PGD2 to the DM.
-
Treatment during Maturation: After the 48-hour differentiation period, replace the DM with 2 mL of fresh MM containing the desired concentration of this compound or a vehicle control.
-
Maintenance and Treatment Renewal: Refresh the MM containing the compound every 2 days for the desired duration of the maturation phase (e.g., up to 10 days).
-
Analysis: At the end of the treatment period, harvest the cells for analysis of adipogenic markers.
Quantitative Data Summary
Table 1: Effect of 11d-11m-PGD2 on Adipocyte Gene Expression (Treatment During Differentiation)
| Gene | Treatment (1 µM 11d-11m-PGD2) | Fold Change vs. Control | Reference |
| PPARγ | During Differentiation | Downregulation | [1] |
| DP1 | During Differentiation | Reduced expression at day 6 | [1] |
| DP2 | During Differentiation | Reduced expression at day 6 | [1] |
Table 2: Effect of 11d-11m-PGD2 on Triacylglycerol (TAG) Accumulation
| Treatment Phase | Treatment (1 µM 11d-11m-PGD2) | Effect on TAG Accumulation | Reference |
| Differentiation | 48 hours | Suppression | [1] |
| Maturation | - | Promotion | [1] |
Visualizations
Caption: Experimental workflow for studying 11d-11m-PGD2 effects during adipocyte differentiation.
Caption: Simplified signaling pathways of 11d-11m-PGD2 in adipocytes.
References
- 1. Prostaglandin D2 Added during the Differentiation of 3T3-L1 Cells Suppresses Adipogenesis via Dysfunction of D-Prostanoid Receptor P1 and P2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
potential off-target effects of 11d-11m-PGD2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 11-deoxy-11-methylene-prostaglandin D2 (11d-11m-PGD2). The information provided is intended for researchers, scientists, and drug development professionals to address potential issues and clarify the compound's mechanism of action, particularly concerning its potential off-target effects.
Troubleshooting Guides
Issue 1: Unexpected or Contradictory Cellular Responses Compared to PGD2
-
Question: We are using 11d-11m-PGD2 as a stable analog of PGD2, but our experimental results (e.g., in adipogenesis assays) are different from those obtained with PGD2. Why is this happening?
-
Answer: This is a documented phenomenon and likely relates to the differential receptor activation profile of 11d-11m-PGD2 compared to its parent compound, PGD2. While both compounds act on the primary PGD2 receptors, DP1 and CRTH2 (also known as DP2), their functional selectivity appears to differ.
-
PGD2: In certain cellular contexts like adipogenesis, PGD2 exerts its effects through both the DP1 receptor and peroxisome proliferator-activated receptor γ (PPARγ).[1]
-
11d-11m-PGD2: The effects of 11d-11m-PGD2, in the same context, are more preferentially mediated through the CRTH2 receptor.[1] This can lead to different downstream signaling cascades and, consequently, different phenotypic outcomes.
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression levels of DP1 and CRTH2 in your experimental cell line or tissue. Low or absent expression of one receptor could lead to a response dominated by the other.
-
Use Selective Antagonists: To dissect the pathway, use selective antagonists for DP1 and CRTH2. For example, a CRTH2 antagonist should more potently block the effects of 11d-11m-PGD2 if its action is indeed CRTH2-dominant in your system.[1]
-
Consider the Cellular Phase: The effects of both PGD2 and 11d-11m-PGD2 can be phase-dependent in cellular differentiation processes. For instance, in 3T3-L1 cells, they can be pro-adipogenic during the maturation phase but inhibitory during the differentiation phase.[1] Ensure your experimental timeline is consistent.
-
Issue 2: Observing an Inhibitory Effect on cAMP Levels
-
Question: I expected 11d-11m-PGD2 to increase cyclic AMP (cAMP) levels by activating the PGD2 receptor, but I am observing a decrease or no change. What could be the cause?
-
Answer: This observation strongly suggests the activation of the CRTH2 (DP2) receptor. The two primary receptors for PGD2 and its analogs have opposing effects on adenylyl cyclase, the enzyme responsible for cAMP synthesis:
-
DP1 Receptor: Is coupled to a Gs protein, and its activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.
-
CRTH2 (DP2) Receptor: Is coupled to a Gi protein, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.
If your cell system expresses both receptors, the net effect on cAMP will depend on the relative expression levels of DP1 and CRTH2 and the specific affinity of 11d-11m-PGD2 for each. A dominant CRTH2-mediated effect will result in cAMP inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cAMP results. -
Frequently Asked Questions (FAQs)
-
Q1: What are the known off-target receptors for 11d-11m-PGD2?
-
A: Currently, there is a lack of comprehensive, publicly available data from broad off-target binding screens for 11d-11m-PGD2 against a wide panel of prostanoid and other GPCRs. However, studies on the parent compound, PGD2, have shown that it has significantly lower potency at other prostanoid receptors like EP1, EP2, FP, and TP, and no affinity for IP receptors.[2] It is hypothesized that 11d-11m-PGD2 would exhibit a similar general selectivity for DP receptors, but this requires direct experimental confirmation. The primary "off-target" consideration for 11d-11m-PGD2 is its differential activity on CRTH2 versus DP1 when compared to PGD2.[1]
-
-
Q2: Is 11d-11m-PGD2 a selective agonist for DP1 or CRTH2?
-
A: 11d-11m-PGD2 is not strictly selective for one receptor over the other but can show functional selectivity depending on the cellular context. In studies on adipogenesis, its pro-adipogenic effects were more potently blocked by a CRTH2 antagonist, suggesting a preferential interaction with CRTH2 in that system.[1] Researchers should empirically determine the dominant signaling pathway in their specific experimental model.
-
-
Q3: Can 11d-11m-PGD2 activate PPARγ like PGD2?
-
A: The pro-adipogenic effects of 11d-11m-PGD2 were reported to be largely unaffected by the PPARγ antagonist GW9662, in contrast to PGD2, whose action was attenuated.[1] This suggests that 11d-11m-PGD2 is not a significant activator of PPARγ.
-
-
Q4: One of the key papers on 11d-11m-PGD2 has been retracted. How should I interpret its findings?
Data Presentation
Table 1: Comparative Receptor Activity Profile of PGD2 and 11d-11m-PGD2 in Adipogenesis
| Compound | Primary Receptor(s) Activated | Effect Blocked by DP1 Antagonist | Effect Blocked by CRTH2 Antagonist | Effect Blocked by PPARγ Antagonist |
| PGD2 | DP1, PPARγ | Yes | Less Potently | Yes |
| 11d-11m-PGD2 | CRTH2 (Preferentially) | Less Potently | Yes | No |
This table is a qualitative summary based on antagonist studies in 3T3-L1 adipocytes.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Off-Target Affinity
This protocol provides a framework for assessing the binding affinity (Ki) of 11d-11m-PGD2 for a potential off-target prostanoid receptor (e.g., EP4).
-
Receptor Preparation:
-
Prepare cell membrane homogenates from a cell line recombinantly expressing the human receptor of interest (e.g., HEK293 cells expressing EP4).
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, protease inhibitors).
-
Centrifuge to pellet the membranes, wash, and resuspend in a binding buffer.
-
Determine the protein concentration using a standard method like the BCA assay.
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add membrane homogenate, a specific radioligand for the receptor (e.g., [3H]-PGE2 for EP receptors), and binding buffer.
-
Non-Specific Binding (NSB): Add membrane homogenate, radioligand, and a high concentration of a known, unlabeled ligand for that receptor to saturate the binding sites.
-
Competitive Binding: Add membrane homogenate, radioligand, and serial dilutions of the test compound (11d-11m-PGD2).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of 11d-11m-PGD2.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Functional cAMP Assay to Assess DP1 vs. CRTH2 Activation
This protocol determines whether 11d-11m-PGD2 functionally activates Gs (via DP1) or Gi (via CRTH2) signaling.
-
Cell Preparation:
-
Use a cell line endogenously or recombinantly expressing DP1 and/or CRTH2 receptors (e.g., HEK293).
-
Plate the cells in a 384-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi (CRTH2) activity: Add a known adenylyl cyclase activator like Forskolin to all wells (except the negative control) to pre-stimulate cAMP production.
-
Add serial dilutions of 11d-11m-PGD2 to the wells. Include a known DP1 agonist (e.g., BW245C) and a known CRTH2 agonist as positive controls.
-
Incubate for 15-30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based biosensors like GloSensor).
-
-
Data Analysis:
-
Gs (DP1) activation: A dose-dependent increase in cAMP levels indicates activation of a Gs-coupled receptor.
-
Gi (CRTH2) activation: A dose-dependent decrease in the Forskolin-stimulated cAMP levels indicates activation of a Gi-coupled receptor.
-
Calculate EC50 (for stimulation) or IC50 (for inhibition) values by plotting the cAMP response against the log concentration of 11d-11m-PGD2.
-
Signaling Pathway Visualization
References
controlling for variables in 11-Deoxy-11-methylene PGD2 studies
Welcome to the technical support center for 11-Deoxy-11-methylene PGD2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this stable prostaglandin D2 analog.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a chemically stable, isosteric analog of Prostaglandin D2 (PGD2). In this analog, the unstable 11-keto group of PGD2 is replaced by an exocyclic methylene group, which confers greater stability in aqueous solutions and biological media. This stability makes it a valuable tool for studying PGD2-mediated signaling pathways without the confounding effects of rapid degradation into other prostanoids like the J-series prostaglandins.
Q2: What are the primary cellular receptors for this compound?
This compound primarily interacts with the D-prostanoid (DP) receptors, specifically the DP1 and DP2 (also known as CRTH2) receptors. However, its activity at these receptors is distinct from that of PGD2. It has been reported to have little to no agonist activity at the DP1 receptor.[1] Conversely, it acts as a selective antagonist of the DP2 (CRTH2) receptor.[1]
Q3: What are the known downstream signaling effects of this compound?
As a DP2 receptor antagonist, this compound blocks the downstream signaling cascades initiated by DP2 agonists like PGD2. Activation of the DP2 receptor, a Gαi-coupled receptor, typically leads to a decrease in intracellular cAMP levels, an increase in intracellular calcium mobilization, and the activation of pro-inflammatory pathways. These pathways are involved in processes such as the chemotaxis and activation of eosinophils, basophils, and Th2 cells. By blocking this receptor, this compound can inhibit these pro-inflammatory responses.
Q4: How should this compound be stored and handled?
For long-term storage, this compound should be stored at -20°C. For experimental use, it is typically dissolved in an organic solvent like DMSO to create a stock solution, which can then be further diluted in aqueous buffers or cell culture media. It is advisable to minimize freeze-thaw cycles of the stock solution.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degradation of the Compound | Although more stable than PGD2, prolonged incubation in certain media or improper storage can lead to degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Incorrect Concentration | The effective concentration can vary significantly between cell types and assays. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Concentrations in the range of 1 µM have been used in adipogenesis assays. |
| Low or Absent Receptor Expression | The target cells may not express the DP2 (CRTH2) receptor at sufficient levels. Verify receptor expression using techniques like qPCR, Western blot, or flow cytometry. |
| Cell Health and Viability | Poor cell health can lead to non-specific effects or lack of response. Ensure cells are healthy, within a low passage number, and have high viability before starting the experiment. |
| Solvent Effects | High concentrations of the solvent (e.g., DMSO) used to dissolve the compound can be toxic to cells. Ensure the final solvent concentration in your assay is low (typically <0.1%) and include a vehicle control in your experimental design. |
Issue 2: High Background or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | At high concentrations, the compound may interact with other receptors or cellular components. Use the lowest effective concentration determined from your dose-response studies. Consider using a structurally unrelated DP2 antagonist as a control to confirm that the observed effects are specific to DP2 antagonism. |
| Contamination of Reagents | Contamination of media, buffers, or the compound itself can lead to unexpected results. Use sterile techniques and ensure all reagents are of high quality and free of contaminants like endotoxins. |
| Assay-Specific Issues | For assays like ELISA, inadequate blocking or washing can lead to high background. Optimize blocking conditions and washing steps. In migration assays, ensure the chemoattractant gradient is properly established. |
Data Presentation
Table 1: Receptor Interaction Profile of this compound
| Receptor | Activity | Reported Value | Reference |
| DP1 | Agonist Activity | Little to none | [1] |
| DP2 (CRTH2) | Antagonist Activity | IC50: ~2 µM | [1] |
| DP2 (CRTH2) | Binding Affinity (Ki) | Not explicitly reported in the searched literature. |
Table 2: Dose-Response Data for this compound in Adipogenesis
| Cell Line | Assay | Concentration Range | Effect | Reference |
| 3T3-L1 | Adipogenesis (maturation phase) | Dose-dependent | Significantly more potent than PGD2 in stimulating fat storage in the presence of indomethacin. |
Experimental Protocols
Protocol 1: In Vitro Adipogenesis Assay using 3T3-L1 Cells
This protocol is adapted from studies investigating the pro-adipogenic effects of this compound.
1. Cell Seeding:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS).
-
Seed cells in a multi-well plate at a density that allows them to reach confluence.
2. Induction of Differentiation:
-
Two days post-confluence, replace the growth medium with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX).
3. Maturation Phase and Treatment:
-
After 2-3 days, replace the differentiation medium with a maturation medium (e.g., DMEM with 10% FBS and insulin).
-
Add this compound (e.g., at a concentration of 1 µM) or vehicle control to the maturation medium.
-
Replace the medium with fresh maturation medium containing the compound or vehicle every 2 days for 6-8 days.
4. Assessment of Adipogenesis:
-
After the maturation period, assess adipogenesis by:
-
Oil Red O Staining: Stain lipid droplets with Oil Red O and quantify the staining by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: Analyze the expression of adipogenic marker genes (e.g., PPARγ, aP2) by qPCR.
-
Protocol 2: Eosinophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general framework for assessing the effect of this compound on eosinophil migration.
1. Eosinophil Isolation:
-
Isolate eosinophils from human peripheral blood using standard methods (e.g., density gradient centrifugation followed by negative selection).
-
Resuspend the isolated eosinophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA).
2. Assay Setup:
-
Place a polycarbonate membrane (e.g., 5 µm pore size) in a Boyden chamber apparatus.
-
In the lower chamber, add a known chemoattractant for eosinophils (e.g., PGD2 or eotaxin) at a concentration that induces submaximal migration.
-
In the upper chamber, add the eosinophil suspension that has been pre-incubated with different concentrations of this compound or a vehicle control for 15-30 minutes at 37°C.
3. Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours.
4. Quantification of Migration:
-
After incubation, remove the membrane and fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
Mandatory Visualizations
Caption: Signaling pathway of DP2 receptor activation by PGD2 and its inhibition by this compound.
Caption: A typical experimental workflow for a chemotaxis assay to evaluate the inhibitory effect of this compound.
References
11d-11m-PGD2 stability in different cell culture media
Welcome to the technical support center for 11d-11m-PGD2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments using this stable prostaglandin D2 analog.
Frequently Asked Questions (FAQs)
Q1: What is 11d-11m-PGD2 and how does it differ from PGD2?
11-deoxy-11-methylene-PGD2 (11d-11m-PGD2) is a synthetic, isosteric analog of prostaglandin D2 (PGD2). The key difference lies in its chemical stability. The 11-keto group of PGD2 is replaced by an exocyclic methylene group in 11d-11m-PGD2, rendering it significantly more resistant to degradation.[1][2] PGD2 is notoriously unstable in aqueous solutions and can non-enzymatically dehydrate to form PGJ2 derivatives.[1]
Q2: What are the primary cellular receptors for 11d-11m-PGD2?
11d-11m-PGD2 preferentially interacts with the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1] In contrast, its parent compound, PGD2, exerts its effects through both the DP1 receptor and the peroxisome proliferator-activated receptor γ (PPARγ).[1]
Q3: In which cell culture media has the stability of prostaglandins been studied?
The stability of prostaglandins, such as PGD2 and PGE2, has been assessed in various cell culture media, including DMEM.[3] While specific quantitative data for 11d-11m-PGD2 in different media is not extensively published due to its high stability, the data from PGD2 studies can be used as a baseline to appreciate the enhanced stability of 11d-11m-PGD2.
Q4: How should I prepare a stock solution of 11d-11m-PGD2?
It is recommended to prepare a stock solution of 11d-11m-PGD2 in an organic solvent such as DMSO or ethanol. For cell culture experiments, this stock solution should be diluted into the aqueous culture medium immediately before use to achieve the desired final concentration. Ensure the final concentration of the organic solvent in the culture medium is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Stability of Prostaglandins in Cell Culture Media
The enhanced stability of 11d-11m-PGD2 is a significant advantage over the naturally occurring PGD2. The following tables summarize the known stability of PGD2, which highlights the challenges that 11d-11m-PGD2 is designed to overcome.
Table 1: Stability of PGD2 in Cell Culture Medium at Room Temperature
| Time (hours) | PGD2 Degradation (%) |
| 8 | 10% |
| 26 | 40% |
Data from a study on PGD2 stability in cell culture medium.[4]
Table 2: Stability of PGD2 Under Different Storage Conditions
| Storage Condition | Duration | PGD2 Degradation (%) |
| -20°C in cell culture medium | 4 weeks | 70% |
| In plasma | 30 minutes | ~50% (half-life) |
Data compiled from studies on PGD2 stability.[4][5]
Due to its chemical modification, 11d-11m-PGD2 is expected to show minimal degradation under these conditions.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the prostaglandin. If you are using PGD2, its instability could be a major factor.
-
Solution: Switch to the chemically stable analog, 11d-11m-PGD2. If you must use PGD2, prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous media before being added to the cells. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals.
Issue 2: Low or no cellular response.
-
Possible Cause 1: Incorrect receptor expression. The target cells may not express the appropriate receptor for the prostaglandin being used.
-
Solution 1: Verify the expression of CRTH2 (for 11d-11m-PGD2) or DP1/PPARγ (for PGD2) in your cell line using techniques like qPCR or flow cytometry.
-
Possible Cause 2: Suboptimal compound concentration.
-
Solution 2: Perform a dose-response experiment to determine the optimal concentration of 11d-11m-PGD2 for your specific cell type and experimental endpoint.
-
Possible Cause 3: Insufficient incubation time.
-
Solution 3: Conduct a time-course experiment to identify the optimal duration of treatment.
Issue 3: Evidence of cytotoxicity.
-
Possible Cause: High concentration of the organic solvent used for the stock solution.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the cell culture medium is below the cytotoxic threshold for your cell line (typically less than 0.1%). Prepare a more concentrated stock solution to minimize the volume added to the culture.
Experimental Protocols
Protocol 1: General Handling and Dilution of 11d-11m-PGD2
-
Stock Solution Preparation: Dissolve the solid 11d-11m-PGD2 in an appropriate organic solvent (e.g., DMSO) to a high concentration (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes and store at -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed, serum-free cell culture medium to an intermediate concentration.
-
Final Dilution: Add the intermediate dilution to your cell culture plates containing the final volume of complete medium to achieve the desired final concentration. Mix gently by swirling the plate.
Protocol 2: Induction of 3T3-L1 Adipocyte Differentiation
This protocol is an example of an experimental context where prostaglandins are often used.
-
Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) and grow to confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with a differentiation medium containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. This is where 11d-11m-PGD2 or PGD2 would be added.
-
Maturation (Day 2 onwards): After 48 hours, replace the differentiation medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Maintenance: Replace the medium every two days until the cells are fully differentiated (typically 8-10 days post-induction), characterized by the accumulation of lipid droplets.
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and a general experimental workflow.
Caption: Signaling pathway of 11d-11m-PGD2 via the CRTH2 receptor.
Caption: Dual signaling pathways of PGD2 through DP1 and PPARγ receptors.
Caption: General experimental workflow for using 11d-11m-PGD2 in cell culture.
References
- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PGD2 metabolism in plasma: kinetics and relationship with bioactivity on DP1 and CRTH2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Activity of 11-Deoxy-11-methylene PGD2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Deoxy-11-methylene Prostaglandin D2 (11d-11m-PGD2) is a synthetic, chemically stable analog of the naturally occurring Prostaglandin D2 (PGD2).[1] Unlike its parent compound, which is prone to dehydration, 11d-11m-PGD2 offers greater stability for in vitro and in vivo studies.[2] This guide provides a comparative analysis of 11d-11m-PGD2's reported biological activities, presenting available experimental data and detailed methodologies for its validation. A notable feature of the current body of research is the conflicting evidence regarding its primary mechanism of action, which will be a central focus of this guide.
Comparative Analysis of Biological Activity
The primary target of PGD2 and its analogs are the D-prostanoid receptors, DP1 and DP2 (also known as CRTH2). These receptors are involved in a variety of physiological and pathological processes, including allergic inflammation and adipogenesis.[2][3] The activity of 11d-11m-PGD2 has been investigated in these contexts, yielding contradictory results.
Pro-Adipogenic Activity (CRTH2 Agonism)
One line of research suggests that 11d-11m-PGD2 is a potent pro-adipogenic agent, promoting the differentiation and maturation of adipocytes. In a study comparing its effects to PGD2, 11d-11m-PGD2 was found to be significantly more potent in stimulating fat storage in cultured adipocytes.[2] This pro-adipogenic effect is reported to be preferentially mediated through the CRTH2 receptor.[2]
CRTH2 Antagonism
Conversely, another study reports that 11d-11m-PGD2 possesses little to no agonist activity at either the DP1 or CRTH2 receptors.[4] Instead, this research characterizes it as a CRTH2 antagonist with a reported half-maximal inhibitory concentration (IC50) of approximately 2 µM.[4] This finding suggests a potential role for 11d-11m-PGD2 in blocking the pro-inflammatory effects of PGD2 mediated by CRTH2.
This significant discrepancy in the reported activity of 11d-11m-PGD2 underscores the importance of careful experimental validation. Researchers utilizing this compound should be aware of these conflicting findings and design their experiments to elucidate its specific activity in their system of interest.
Data Presentation
The following tables summarize the available quantitative and qualitative data for 11-Deoxy-11-methylene PGD2 in comparison to its parent compound, PGD2.
Table 1: Receptor Activity Profile
| Compound | Receptor Target | Reported Activity | Potency | Reference |
| This compound | CRTH2 (DP2) | Agonist (Pro-adipogenic) | More potent than PGD2 | [2] |
| CRTH2 (DP2) | Antagonist | IC50 ≈ 2 µM | [4] | |
| DP1 | Weak to no agonist activity | - | [4] | |
| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | Agonist | - | [2] |
| DP1 | Agonist | - | [2] |
Table 2: Effects on Adipogenesis
| Compound | Effect on Adipogenesis | Primary Receptor Pathway | Reference |
| This compound | Promotes fat storage | CRTH2 | [2] |
| Prostaglandin D2 (PGD2) | Promotes fat storage | DP1 and PPARγ | [2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating the reported activities of this compound. Below are representative protocols for key experiments.
Adipogenesis Assay in 3T3-L1 Cells
This protocol is designed to assess the pro-adipogenic potential of 11d-11m-PGD2.
a. Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
To induce differentiation, treat confluent cells with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) in DMEM with 10% FBS for 48 hours.
-
For the maturation phase, culture the cells in DMEM with 10% FBS and insulin for an additional 8-10 days, replacing the medium every 2 days.
b. Compound Treatment:
-
During the maturation phase, treat the cells with varying concentrations of 11d-11m-PGD2, PGD2 (as a positive control), or vehicle control. To investigate the involvement of cyclooxygenase pathways, co-treatment with indomethacin can be performed.[2]
c. Assessment of Adipogenesis:
-
After the maturation period, fix the cells with 10% formalin.
-
Stain the intracellular lipid droplets with Oil Red O.
-
Elute the stain with isopropanol and quantify the absorbance at a specific wavelength (e.g., 510 nm) to measure the extent of lipid accumulation.
-
Additionally, gene expression analysis of adipogenic markers (e.g., PPARγ, aP2) can be performed using quantitative real-time PCR.
CRTH2 Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of 11d-11m-PGD2 to the CRTH2 receptor.
a. Membrane Preparation:
-
Harvest cells expressing the human CRTH2 receptor (e.g., HEK293-CRTH2 cells).
-
Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer.
b. Binding Reaction:
-
In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled CRTH2 ligand (e.g., [³H]-PGD2).
-
Add increasing concentrations of unlabeled 11d-11m-PGD2 or a known CRTH2 ligand (for a standard curve).
-
Incubate at room temperature to allow binding to reach equilibrium.
c. Detection and Analysis:
-
Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of 11d-11m-PGD2 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation.
CRTH2 Functional Assay (Calcium Mobilization)
This assay measures the ability of 11d-11m-PGD2 to induce or inhibit CRTH2-mediated intracellular calcium release.
a. Cell Preparation:
-
Plate cells expressing the CRTH2 receptor (e.g., CHO-K1/CRTH2 cells) in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
b. Agonist Mode:
-
Add varying concentrations of 11d-11m-PGD2 to the cells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates calcium mobilization.
c. Antagonist Mode:
-
Pre-incubate the cells with varying concentrations of 11d-11m-PGD2.
-
Add a known CRTH2 agonist (e.g., PGD2) at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the change in fluorescence intensity. A decrease in the agonist-induced fluorescence signal indicates antagonist activity.
d. Data Analysis:
-
Calculate the EC50 (half-maximal effective concentration) for agonist activity or the IC50 for antagonist activity.
Mandatory Visualizations
Signaling Pathways
Caption: PGD2 signaling via DP1 and CRTH2 receptors and the proposed role of 11d-11m-PGD2.
Experimental Workflow
Caption: A generalized workflow for validating the activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of PGD2 and its Stable Analogue, 11-deoxy-11-methylene-PGD2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and biological activity of Prostaglandin D2 (PGD2) and its synthetic, stable analogue, 11-deoxy-11-methylene-PGD2 (11d-11m-PGD2). This document summarizes key experimental data, outlines detailed methodologies for relevant assays, and provides visual representations of signaling pathways and experimental workflows to aid in the understanding of these two important signaling molecules.
Executive Summary
Prostaglandin D2 (PGD2) is a critical lipid mediator involved in a wide array of physiological and pathological processes, including allergic inflammation, sleep regulation, and bronchoconstriction.[1][2] It exerts its effects through two primary G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP), and the DP2 receptor (also known as CRTH2), which is coupled to Gi and signals through decreased cAMP and increased intracellular calcium.[3]
11-deoxy-11-methylene-PGD2 is a chemically stable, isosteric analogue of PGD2 where the 11-keto group is replaced by an exocyclic methylene group.[4] This structural modification significantly alters its receptor selectivity and functional activity. While PGD2 activates both DP1 and DP2 receptors, studies indicate that 11d-11m-PGD2 demonstrates a preferential and potent activity at the DP2 receptor.[4] Interestingly, its functional outcome appears to be context-dependent, with reports describing it as both a potent agonist in adipogenesis and a DP2 receptor antagonist in other cellular systems.[1][4]
Data Presentation: Potency and Receptor Activity
The following table summarizes the available quantitative data on the potency of PGD2 and 11d-11m-PGD2 at the DP1 and DP2 receptors. It is important to note that the activity of 11d-11m-PGD2 can vary depending on the cell type and the specific functional readout being measured.
| Ligand | Receptor | Assay Type | Potency (Value) | Cell Type/System | Reference |
| PGD2 | DP2 (CRTH2) | Eosinophil Chemoattraction | EC50: 10 nM | Human Eosinophils | [5] |
| 11d-11m-PGD2 | DP2 (CRTH2) | Antagonist Activity | IC50: ~2 µM | Not Specified | [1] |
| 11d-11m-PGD2 | DP1 | Agonist Activity (Adenylyl Cyclase) | Little to no activity | Human Platelets | [1] |
| 11d-11m-PGD2 | DP2 (CRTH2) | Agonist Activity (Adipogenesis) | Significantly more potent than PGD2 | 3T3-L1 Adipocytes | [4] |
Signaling Pathways
The differential receptor activation by PGD2 and 11d-11m-PGD2 leads to distinct downstream signaling cascades.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Receptor Binding Assay (Competitive)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of radiolabeled PGD2 (e.g., [³H]-PGD2), and a range of concentrations of the unlabeled competitor ligand (PGD2 or 11d-11m-PGD2).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a beta-scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP, a key second messenger for Gs and Gi-coupled receptors.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the DP1 (Gs-coupled) or DP2 (Gi-coupled) receptor in a 96-well plate and culture overnight.
-
Pre-treatment (for Gi-coupled receptors): For DP2 receptor assays, pre-treat the cells with forskolin to stimulate basal cAMP production.
-
Compound Addition: Add varying concentrations of the test compound (PGD2 or 11d-11m-PGD2) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) value.
Calcium Mobilization Functional Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq or Gi-coupled receptors.
Detailed Protocol:
-
Cell Culture: Plate cells expressing the DP2 (Gi-coupled) receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation). Add varying concentrations of the test compound (PGD2 or 11d-11m-PGD2) to the wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the agonist. Plot the peak response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The available evidence indicates that while PGD2 is a non-selective agonist for both DP1 and DP2 receptors, its stable analogue, 11-deoxy-11-methylene-PGD2, exhibits a more complex pharmacological profile. It demonstrates a clear preference for the DP2 receptor, where it can act as a potent agonist in certain cellular contexts, such as adipogenesis, while behaving as an antagonist in others. This highlights the importance of characterizing the activity of prostaglandin analogues in multiple assay systems and cell types to fully understand their therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced pharmacology of these important lipid mediators.
References
- 1. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 - Wikipedia [en.wikipedia.org]
- 3. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]
- 4. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 11-Deoxy-11-methylene PGD2 and Other CRTH2 Agonists for Researchers
For researchers and professionals in drug development, the quest for selective and potent modulators of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is of paramount importance in the study and treatment of allergic and inflammatory diseases. This guide provides a detailed comparison of 11-Deoxy-11-methylene PGD2 with other notable CRTH2 agonists, supported by experimental data and protocols.
The CRTH2 receptor, also known as DP2, is a G protein-coupled receptor that plays a crucial role in the inflammatory cascade. It is activated by prostaglandin D2 (PGD2), the major prostanoid released by activated mast cells. Upon activation, CRTH2 mediates the chemotaxis and activation of key effector cells in type 2 immunity, including T helper 2 (Th2) cells, eosinophils, and basophils. This makes CRTH2 a prime therapeutic target for conditions such as asthma and allergic rhinitis. A variety of agonists have been characterized to probe the function of this receptor, each with distinct properties.
Performance Comparison of CRTH2 Agonists
The following tables summarize the binding affinities and functional potencies of this compound and other well-characterized CRTH2 agonists.
Table 1: Binding Affinity (Ki) of Various Agonists for the Human CRTH2 Receptor
| Compound | Ki (nM) | Cell Type/Membrane Preparation | Reference |
| PGD2 | 2.4 - 31.3 | HEK293 cells expressing hCRTH2, K562 cells expressing hCRTH2 | [1][2] |
| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | 2.91 | HEK293 cells expressing hCRTH2 | [1] |
| 15-deoxy-Δ12,14-PGJ2 | 3.15 | HEK293 cells expressing hCRTH2 | [1] |
| Δ12-PGD2 | ~23.4 (pKi 7.63) | CHO cells expressing hCRTH2 | [3] |
| 15R-methyl-PGD2 | Not explicitly found | - | |
| Indomethacin | ~1000 (pKi 6.0) | HEK293 cells expressing mCRTH2 | |
| This compound | Antagonist activity reported (IC50 ~2000 nM) | Human eosinophils and basophils | [4] |
Table 2: Functional Potency (EC50) of CRTH2 Agonists in In Vitro Assays
| Compound | Assay | EC50 (nM) | Cell Type | Reference |
| PGD2 | Calcium Mobilization | ~10 | CHO cells expressing hCRTH2 | [3] |
| Chemotaxis | 10 | Human Eosinophils | [5] | |
| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | Calcium Mobilization | Potent agonist | K562 cells expressing hCRTH2 | [2] |
| Δ12-PGD2 | Calcium Mobilization | Similar potency to PGD2 | CHO cells expressing hCRTH2 | [3] |
| 15R-methyl-PGD2 | Chemotaxis | 1.7 | Human Eosinophils | [5] |
| This compound | Pro-adipogenic effect | More potent than PGD2 | 3T3-L1 adipocytes | [6] |
| Agonist activity in immune cells | Little to no agonist activity reported | Human eosinophils and basophils | [4] |
Note on this compound: There are conflicting reports regarding the activity of this compound. Research by Cossette et al. (2007) on human eosinophils and basophils indicates that it has minimal to no agonist activity at the CRTH2 receptor and instead functions as a weak antagonist with an IC50 of approximately 2 µM.[4] Conversely, a study by Rahman et al. (2018) suggests that in cultured adipocytes, this compound exerts a pro-adipogenic effect that is preferentially mediated through CRTH2, and it was found to be more potent than PGD2 in this system.[6] This discrepancy may be due to cell-type specific factors or differential engagement of signaling pathways. Researchers should consider the experimental context when evaluating the utility of this compound.
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are outlines for key assays used to characterize CRTH2 agonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the CRTH2 receptor.
Objective: To measure the displacement of a radiolabeled ligand (e.g., [3H]PGD2) from the CRTH2 receptor by an unlabeled test compound.
Materials:
-
HEK293 cell membranes expressing human CRTH2.
-
[3H]PGD2 (Radioligand).
-
Unlabeled CRTH2 agonists (PGD2, DK-PGD2, this compound, etc.).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [3H]PGD2.
-
Add increasing concentrations of the unlabeled test compound.
-
Incubate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist to induce an increase in intracellular calcium concentration, a hallmark of CRTH2 activation through the Gαi/o pathway.
Objective: To quantify the agonist-induced increase in intracellular calcium ([Ca2+]i) in cells expressing CRTH2.
Materials:
-
CRTH2-expressing cells (e.g., CHO-K1 or human eosinophils).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
CRTH2 agonists.
-
Fluorometric imaging plate reader (FLIPR) or a fluorometer.
Procedure:
-
Load the cells with the calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
Add the CRTH2 agonist at various concentrations.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in [Ca2+]i.
-
Plot the peak fluorescence change against the agonist concentration to determine the EC50 value.
Chemotaxis Assay
This assay assesses the ability of an agonist to induce directed cell migration, a key physiological function of CRTH2 activation in immune cells.
Objective: To measure the migration of CRTH2-expressing cells towards a concentration gradient of an agonist.
Materials:
-
CRTH2-expressing cells (e.g., human Th2 cells or eosinophils).
-
Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 3-5 µm pores).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
CRTH2 agonists.
-
Cell staining and counting equipment (e.g., flow cytometer or microscope).
Procedure:
-
Place the assay medium containing the CRTH2 agonist in the lower chamber of the chemotaxis plate.
-
Add the cell suspension to the upper chamber (the insert).
-
Incubate the plate to allow cells to migrate through the porous membrane towards the agonist.
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Stain and count the cells that have migrated to the lower side of the membrane or into the lower chamber.
-
Plot the number of migrated cells against the agonist concentration to determine the EC50 value.
Visualizing Key Processes
To aid in the understanding of the molecular and cellular events discussed, the following diagrams illustrate the CRTH2 signaling pathway and the workflows for the described experimental assays.
Caption: CRTH2 Receptor Signaling Pathway.
Caption: Key Experimental Workflows for CRTH2 Agonist Characterization.
References
- 1. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Delta12-prostaglandin D2 is a potent and selective CRTH2 receptor agonist and causes activation of human eosinophils and Th2 lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity in Prostaglandin D2 Immunoassays
For researchers, scientists, and drug development professionals, achieving high specificity in prostaglandin immunoassays is critical for accurate quantification and reliable data. This guide provides a comparative analysis of antibody cross-reactivity for Prostaglandin D2 (PGD2) and its key metabolites, offering insights into assay selection and data interpretation.
The term "11d-11m-PGD2" as specified does not correspond to a standardly recognized major metabolite of Prostaglandin D2. It is plausible that this refers to a less common derivative or represents a typographical variation of a more prevalent metabolite such as 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2) or relates to the systematic name of PGD2 itself, which is sometimes referred to as 9α,15S-Dihydroxy-11-oxo-prosta-5Z,13E-dien-1-oic acid. This guide will focus on the cross-reactivity profiles of commercially available antibodies used in enzyme-linked immunosorbent assays (ELISAs) for PGD2 and its well-characterized, biologically significant metabolites.
Understanding PGD2 Metabolism and Measurement
Prostaglandin D2 is an unstable molecule, making direct measurement challenging. Consequently, researchers often quantify its more stable metabolites to assess PGD2 production. Key metabolic pathways lead to the formation of 11β-Prostaglandin F2α (11β-PGF2α) and 13,14-dihydro-15-keto-PGD2 (DK-PGD2). Immunoassays targeting these molecules are common, but the structural similarity among prostaglandins necessitates a thorough evaluation of antibody cross-reactivity to avoid misleading results.
Cross-Reactivity Data for PGD2 and Metabolite Immunoassays
The following tables summarize the cross-reactivity of antibodies from commercially available ELISA kits, providing a quantitative comparison of their specificity.
Table 1: Cross-Reactivity Profile of a Prostaglandin D2 (PGD2) ELISA Kit
| Compound | Cross-Reactivity (%) |
| Prostaglandin D2 | 100% |
| Prostaglandin F2α | 92.4% |
| Prostaglandin J2 | 21.6% |
| Prostaglandin E2 | 2.86% |
| Thromboxane B2 | 2.54% |
| 11β-Prostaglandin F2α | 1.99% |
| 8-iso Prostaglandin F2α | 1.90% |
| Prostaglandin A2 | 0.72% |
| 6-keto Prostaglandin F1α | 0.05% |
| 13,14-dihydro-15-keto Prostaglandin D2 | 0.02% |
| Arachidonic Acid | <0.01% |
| Leukotriene D4 | <0.01% |
| tetranor-PGDM | <0.01% |
| tetranor-PGEM | <0.01% |
| tetranor-PGFM | <0.01% |
| tetranor-PGJM | <0.01% |
Data sourced from a representative commercially available PGD2 ELISA kit datasheet.[1]
Table 2: Cross-Reactivity Profile of an 11β-Prostaglandin F2α (11β-PGF2α) ELISA Kit
| Compound | Cross-Reactivity (%) |
| 11β-Prostaglandin F2α | 100% |
| 2,3-dinor-11β-Prostaglandin F2α | 10% |
| 11β-13,14-dihydro-15-keto Prostaglandin F2α | 0.5% |
| Leukotriene B4 | <0.01% |
| Prostaglandin D2 | <0.01% |
| 13,14-dihydro-15-keto Prostaglandin D2 | <0.01% |
| Prostaglandin E2 | <0.01% |
| 6-keto Prostaglandin F1α | <0.01% |
| Prostaglandin F2α | <0.01% |
| Thromboxane B2 | <0.01% |
Data sourced from a representative commercially available 11β-PGF2α ELISA kit datasheet.[2]
Experimental Protocols
The data presented above is typically generated using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed methodology for such an experiment.
Competitive ELISA Protocol for Prostaglandin Quantification
Principle: This assay is based on the competition between the prostaglandin in the sample and a fixed amount of a tracer (prostaglandin conjugated to an enzyme like acetylcholinesterase - AChE) for a limited number of specific antibody binding sites. The amount of tracer that binds to the antibody is inversely proportional to the concentration of the prostaglandin in the sample.
Materials:
-
Microplate pre-coated with a capture antibody (e.g., mouse anti-rabbit IgG)
-
Prostaglandin standard
-
Specific rabbit anti-prostaglandin antibody
-
Prostaglandin-AChE tracer
-
Wash buffer
-
Ellman's Reagent (for colorimetric detection)
-
Plate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Standard Preparation: A serial dilution of the prostaglandin standard is prepared to generate a standard curve.
-
Sample Preparation: Biological samples (e.g., plasma, urine, cell culture supernatant) are diluted as required.
-
Incubation: The standards and samples are added to the wells of the microplate. Subsequently, the prostaglandin-AChE tracer and the specific rabbit anti-prostaglandin antibody are added to each well. The plate is then incubated to allow for competitive binding.
-
Washing: The plate is washed to remove any unbound reagents.
-
Development: Ellman's Reagent, which contains the substrate for AChE, is added to each well. The enzymatic reaction produces a yellow color.
-
Measurement: The absorbance of each well is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of the prostaglandin in the sample.
-
Calculation: The concentration of the prostaglandin in the samples is determined by comparing their absorbance values to the standard curve.
Visualizing PGD2 Metabolism and Assay Principle
To provide a clearer understanding of the biological context and the experimental workflow, the following diagrams have been generated.
Caption: Simplified metabolic pathway of Prostaglandin D2.
Caption: Workflow of a competitive ELISA for PGD2 detection.
References
Unraveling the Ambiguous Role of 11-Deoxy-11-methylene PGD2 at the CRTH2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-Deoxy-11-methylene PGD2 with other key ligands of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. The biological effects of Prostaglandin D2 (PGD2) are mediated through its interaction with two receptors: the D-prostanoid (DP1) receptor and CRTH2.[1] CRTH2 activation is implicated in the migration and activation of Th2 lymphocytes, eosinophils, and basophils, making it a significant target in allergic and inflammatory diseases.[1] this compound is a chemically stable, isosteric analog of PGD2.[2] However, the available scientific literature presents a conflicting pharmacological profile for this compound at the CRTH2 receptor, with evidence suggesting both antagonist and potent agonist activities depending on the cellular context.
This guide aims to objectively present these contrasting findings, supported by available experimental data and detailed protocols, to aid researchers in the critical evaluation and application of this compound in their studies.
Comparative Analysis of CRTH2 Ligand Activity
The pharmacological activity of this compound at the CRTH2 receptor remains a subject of scientific debate. Below is a summary of its reported activities alongside other well-characterized CRTH2 agonists and antagonists.
Table 1: Reported Activities of this compound at the CRTH2 Receptor
| Compound | Reported Activity at CRTH2 | Cell System/Assay | Key Findings | Reference |
| This compound | Weak Antagonist | Human Eosinophils and Basophils (CD11b expression, actin polymerization, migration) | Showed little to no agonist activity and antagonized DP2 receptor-mediated effects with an IC50 of approximately 2 µM. | Cossette et al., 2007 |
| This compound | Potent Agonist | Cultured Adipocytes (maturation phase) | Was significantly more potent than natural PGD2 in stimulating fat storage, an effect preferentially mediated by CRTH2. | Rahman et al., 2018[1] |
Table 2: Comparative Binding Affinities and Potencies of Selected CRTH2 Ligands
| Ligand | Type | Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50) |
| PGD2 | Agonist | 2.4 - 61 | EC50 ~10 nM (Eosinophil chemoattraction) |
| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | Agonist | 2.91 - 160 | - |
| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | Agonist | 3.15 | - |
| Indomethacin | Agonist | - | - |
| 15R-methyl-PGD2 | Agonist | - | EC50 ~1.7 nM (Eosinophil chemoattraction) |
| This compound | Contradictory (Agonist/Antagonist) | Not Reported | IC50 ~2 µM (as antagonist) |
| Ramatroban | Antagonist | - | - |
| Fevipiprant | Antagonist | - | - |
| CAY10471 | Antagonist | - | - |
Note: Binding affinities and potencies can vary depending on the cell type and assay conditions.
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is crucial to visualize the underlying molecular mechanisms and experimental setups.
CRTH2 Signaling Pathway
Activation of the CRTH2 receptor, a G-protein coupled receptor (GPCR), by an agonist leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, leading to an increase in intracellular calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis and cell activation.
Experimental Workflow for Assessing CRTH2 Activity
A common workflow to determine the effect of a compound on CRTH2 activity involves a series of in vitro assays, starting from receptor binding and progressing to functional cellular responses.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the assessment of CRTH2-mediated effects.
Adipogenesis Assay
This protocol is based on the methodology described by Rahman et al. (2018) to assess the pro-adipogenic effects of this compound.
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation and Maturation: Adipogenesis is induced by treating the cells with a differentiation cocktail (e.g., insulin, dexamethasone, and IBMX). After 2 days, the medium is replaced with a maturation medium containing insulin.
-
Treatment: During the maturation phase, cells are treated with varying concentrations of PGD2 or this compound in the presence or absence of a cyclooxygenase inhibitor (e.g., indomethacin) to suppress endogenous prostanoid production. To test for CRTH2-mediation, a selective CRTH2 antagonist is added.
-
Quantification of Adipogenesis: After several days of maturation, the extent of adipogenesis is quantified by:
-
Oil Red O Staining: Cells are fixed and stained with Oil Red O to visualize lipid droplets. The stain is then extracted, and the absorbance is measured spectrophotometrically.
-
Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of adipogenic marker genes (e.g., PPARγ, C/EBPα).
-
Calcium Mobilization Assay
This is a general protocol for measuring intracellular calcium changes upon CRTH2 activation.
-
Cell Preparation: A cell line endogenously expressing CRTH2 (e.g., human eosinophils) or a cell line recombinantly overexpressing CRTH2 (e.g., HEK293 cells) is used.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Assay Performance:
-
The dye-loaded cells are placed in a fluorescence plate reader.
-
A baseline fluorescence reading is taken.
-
The test compound (agonist) is added, and the change in fluorescence intensity is monitored over time.
-
To test for antagonist activity, cells are pre-incubated with the potential antagonist before the addition of a known CRTH2 agonist (e.g., PGD2).
-
-
Data Analysis: The change in fluorescence is proportional to the change in intracellular calcium concentration. Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Chemotaxis Assay
This protocol outlines a common method for assessing the chemotactic response of cells to CRTH2 ligands.
-
Cell Preparation: CRTH2-expressing cells (e.g., Th2 cells, eosinophils) are isolated and suspended in a suitable migration buffer.
-
Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used.
-
The lower wells are filled with the migration buffer containing different concentrations of the chemoattractant (e.g., this compound or PGD2).
-
The cell suspension is added to the upper wells, which are separated from the lower wells by a porous membrane.
-
To test for antagonist activity, the cells are pre-incubated with the potential antagonist before being added to the upper chamber, and a known agonist is placed in the lower chamber.
-
-
Incubation: The chamber is incubated for a period sufficient to allow cell migration.
-
Quantification of Migration: The number of cells that have migrated through the membrane to the lower wells is quantified, typically by cell counting using a microscope or a plate reader-based method.
Conclusion
The pharmacological profile of this compound at the CRTH2 receptor is complex and appears to be context-dependent. While studies in immune cells suggest it acts as a weak antagonist, research in adipocytes indicates it can function as a potent agonist. This discrepancy highlights the importance of careful experimental design and interpretation when studying the effects of this compound. Researchers should consider the specific cell type and signaling pathways being investigated. The provided data and protocols offer a framework for further investigation into the nuanced role of this compound in CRTH2-mediated biological processes. Future studies directly comparing its agonist and antagonist activities across various CRTH2-expressing cell types are warranted to fully elucidate its pharmacological properties.
References
- 1. 11-deoxy-11-methylene Prostaglandin D2 by Cayman Chemical - 12410-5 - Sanbio [sanbio.nl]
- 2. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to CRTH2 Agonists: 11d-11m-PGD2 vs. DK-PGD2
For researchers, scientists, and drug development professionals, understanding the nuanced differences between CRTH2 agonists is critical for advancing research in allergy, asthma, and other inflammatory diseases. This guide provides a direct comparison of two key CRTH2 agonists, 11-deoxy-11-methylene-prostaglandin D2 (11d-11m-PGD2) and 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), focusing on their activation of the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2).
Executive Summary
Both 11d-11m-PGD2, a stable isosteric analog of Prostaglandin D2 (PGD2), and DK-PGD2, a metabolite of PGD2, are agonists of the CRTH2 receptor.[1] DK-PGD2 is a well-characterized, potent, and selective agonist for CRTH2. While direct quantitative binding and functional data for 11d-11m-PGD2 on CRTH2 is less readily available in comparative studies, evidence suggests it is a functional CRTH2 agonist. This guide synthesizes the available data to facilitate a clear comparison.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for the binding affinity and functional potency of DK-PGD2 and related compounds at the human CRTH2 receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Assay Type |
| DK-PGD2 | 2.91 ± 0.29[2] | 4.6 ± 0.9[2] | cAMP Assay |
| PGD2 (endogenous ligand) | 2.4 ± 0.2[2] | 1.8 ± 0.4[2] | cAMP Assay |
Note: Direct quantitative binding affinity (Ki) and functional potency (EC50/IC50) data for 11d-11m-PGD2 from comparative studies were not available in the reviewed literature. However, a study on a closely related compound, 11-deoxy-11-methylene-15-keto-PGD2, demonstrated equivalent induction of bronchoalveolar lavage (BAL) eosinophilia to that of PGD2, indicating potent CRTH2 agonist activity in vivo.[1]
CRTH2 Signaling Pathway
Activation of the CRTH2 receptor by an agonist like DK-PGD2 or 11d-11m-PGD2 initiates a signaling cascade characteristic of Gαi-coupled receptors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and cytokine release in immune cells like Th2 lymphocytes, eosinophils, and basophils.
References
A Comparative Analysis of 11-Deoxy-11-methylene PGD2 and Ramatroban: A Guide for Researchers
In the landscape of immunological and inflammatory research, the prostaglandin D2 (PGD2) receptor, CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells), also known as DP2, has emerged as a significant therapeutic target. This guide provides a detailed comparative analysis of two notable antagonists of this receptor: 11-Deoxy-11-methylene PGD2, a stable analog of PGD2, and Ramatroban, a dual antagonist of the CRTH2 and thromboxane A2 (TXA2) receptors. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data.
Mechanism of Action and Receptor Profile
This compound is a synthetic, chemically stable isosteric analog of PGD2 where the 11-keto group is replaced by an exocyclic methylene group.[1] While initially investigated for its structural similarity to PGD2, studies have revealed its antagonistic properties at the DP2 receptor. One study reported that this compound has minimal to no agonist activity at either DP1 or DP2 receptors but functions as a DP2 antagonist.[2] Another study suggested that its pro-adipogenic effects are preferentially mediated through the CRTH2 receptor, further indicating its interaction with this target.[3]
Ramatroban (also known as BAY u 3405) is a well-characterized dual-acting antagonist, targeting both the thromboxane A2 (TXA2) receptor (TP receptor) and the CRTH2/DP2 receptor.[4] Its ability to block both of these pro-inflammatory pathways has positioned it as a compound of interest for allergic rhinitis and other inflammatory conditions.[4][5] The dual antagonism allows Ramatroban to inhibit both PGD2-mediated and TXA2-mediated inflammatory responses, which include platelet aggregation, vasoconstriction, and the recruitment and activation of eosinophils and Th2 lymphocytes.[5][6]
Quantitative Comparison of Receptor Antagonist Potency
The following table summarizes the available quantitative data on the antagonist potency of this compound and Ramatroban at the CRTH2/DP2 and TP receptors. It is important to note that direct comparative studies are limited, and the data presented is synthesized from various sources.
| Compound | Target Receptor | Parameter | Value | Reference |
| This compound | DP2 (CRTH2) | IC50 | ~ 2 µM | [2] |
| Ramatroban | DP2 (CRTH2) | IC50 (³H-PGD2 binding) | 100 nM | [1] |
| DP2 (CRTH2) | IC50 (PGD2-induced Ca²⁺ mobilization) | 30 nM | [1] | |
| DP2 (CRTH2) | IC50 (PGD2-induced eosinophil migration) | 170 nM | [1] | |
| DP2 (CRTH2) | Ki (HEK293 cells) | 290 nM | [7] | |
| TP | Ki | 10 - 13 nM | ||
| TP | IC50 ([³H]SQ29548 displacement) | 68 nM | [6] | |
| TP | IC50 (U-46619-induced platelet aggregation) | 30 nM | [6] |
Experimental Protocols
Radioligand Binding Assay for CRTH2/DP2 Receptor
This assay is employed to determine the binding affinity of a compound to the CRTH2 receptor.
Objective: To measure the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CRTH2 receptor (e.g., HEK293-hCRTH2 cells).
-
Incubation: The cell membranes are incubated in a binding buffer (e.g., 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl₂) with a constant concentration of a radiolabeled CRTH2 ligand, such as [³H]PGD2 (e.g., 0.4 nM).[8]
-
Competition: A range of concentrations of the unlabeled test compound (this compound or Ramatroban) is added to the incubation mixture.
-
Equilibrium: The reaction is allowed to reach equilibrium at room temperature.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold binding buffer to remove non-specifically bound radioligand.[9]
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using a non-linear regression model to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation.[9]
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a CRTH2 agonist.
Objective: To determine the functional antagonist potency (IC50) of a test compound at the CRTH2 receptor.
General Protocol:
-
Cell Culture: Cells expressing the CRTH2 receptor (e.g., HEK-hCRTH2 transfectants or human eosinophils) are cultured and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 or Fluo-4).[1][10]
-
Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or Ramatroban) for a specified period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of a CRTH2 agonist, such as PGD2.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[10]
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium response. The IC50 value is determined by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
The CRTH2/DP2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[11] Activation of the receptor by its agonist, PGD2, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] Concurrently, it triggers the activation of phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[11] This signaling cascade ultimately results in the activation of downstream cellular responses, including chemotaxis, degranulation, and cytokine release in inflammatory cells like eosinophils, basophils, and Th2 lymphocytes.
Caption: DP2 (CRTH2) Receptor Signaling Pathway and Points of Antagonism.
Conclusion
Both this compound and Ramatroban act as antagonists at the CRTH2/DP2 receptor, a key player in allergic and inflammatory responses. Ramatroban is a well-documented dual antagonist, exhibiting potent inhibition of both DP2 and TP receptors. In contrast, this compound appears to be a more selective, albeit less potent, DP2 antagonist based on the currently available data.
The quantitative data suggests that Ramatroban has a significantly higher affinity for the DP2 receptor compared to this compound. However, the dual activity of Ramatroban on the TP receptor may contribute to a broader spectrum of anti-inflammatory effects but could also introduce additional pharmacological considerations. The choice between these two compounds for research or therapeutic development will depend on the specific requirements of the study, including the desired selectivity and potency. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential applications of these two CRTH2 antagonists.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ramatroban (BAY u 3405): a novel dual antagonist of TXA2 receptor and CRTh2, a newly identified prostaglandin D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ramatroban? [synapse.patsnap.com]
- 6. Ramatroban-Based Analogues Containing Fluorine Group as Potential 18F-Labeled Positron Emission Tomography (PET) G-Protein Coupled Receptor 44 (GPR44) Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Expression of DP2 (CRTh2), a Prostaglandin D2 Receptor, in Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vitro Efficacy of 11d-11m-PGD2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of 11-deoxy-11-methylene-prostaglandin D2 (11d-11m-PGD2) against other relevant CRTH2 modulators. This document summarizes key experimental data, details methodologies for crucial in vitro assays, and visualizes the underlying biological pathways and experimental workflows.
11d-11m-PGD2 is a synthetic and stable analog of prostaglandin D2 (PGD2), a key lipid mediator in inflammatory and allergic responses.[1] Like PGD2, 11d-11m-PGD2 exerts its biological effects primarily through the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. Understanding the in vitro efficacy of 11d-11m-PGD2 is crucial for evaluating its potential as a therapeutic agent. This guide provides a comparative analysis of its performance in key in vitro assays.
Comparative Efficacy of CRTH2 Receptor Ligands
| Compound | Target(s) | Assay Type | Cell Type | Efficacy Metric | Result |
| 11d-11m-PGD2 | CRTH2 | Adipogenesis Assay | 3T3-L1 preadipocytes | Lipid Accumulation | Significantly more potent than PGD2 |
| Prostaglandin D2 (PGD2) | CRTH2, DP1, PPARγ | Receptor Binding | HEK293 cells expressing hCRTH2 | Kᵢ | 2.4 ± 0.2 nM |
| Eosinophil Chemotaxis | Human eosinophils | EC₅₀ | 10 nM[2] | ||
| DK-PGD2 | CRTH2 (selective agonist) | Receptor Binding | HEK293 cells expressing hCRTH2 | Kᵢ | 2.91 ± 0.29 nM |
| 15R-methyl-PGD2 | CRTH2 (potent agonist) | Eosinophil Chemotaxis | Human eosinophils | EC₅₀ | 1.7 nM[2] |
| TM30089 | CRTH2 (antagonist) | Receptor Binding | Mouse CRTH2 | Affinity | Nanomolar range |
| CAY10471 | CRTH2 (antagonist) | Receptor Binding | HEK-293T cells expressing hCRTH2 | - | Competitive antagonist |
| Fevipiprant | CRTH2 (antagonist) | Receptor Binding | HEK-293T cells expressing hCRTH2 | - | Competitive antagonist |
Note: The pro-adipogenic effect of 11d-11m-PGD2 was found to be more potently interfered by a selective CRTH2 antagonist compared to a DP1 antagonist, confirming its primary mechanism of action through the CRTH2 receptor.[1][3]
Key In Vitro Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to characterize CRTH2 modulators.
CRTH2 Receptor Binding Assay
This assay determines the binding affinity of a compound to the CRTH2 receptor.
Objective: To quantify the affinity (Kᵢ value) of a test compound for the CRTH2 receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human CRTH2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A radiolabeled ligand that binds to the CRTH2 receptor, typically [³H]-PGD2, is used.
-
Competition Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, usually by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC₅₀ of the test compound, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate the CRTH2 receptor, leading to an increase in intracellular calcium.
Objective: To determine the potency (EC₅₀ value) of an agonist or the inhibitory potency (IC₅₀ value) of an antagonist in inducing calcium flux.
General Protocol:
-
Cell Culture: Cells endogenously expressing or engineered to express the CRTH2 receptor are cultured in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Compound Addition: The test compound (agonist) is added to the wells, and the fluorescence is measured over time using a fluorescence plate reader. For antagonists, cells are pre-incubated with the antagonist before adding a known CRTH2 agonist.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Dose-response curves are generated to calculate the EC₅₀ for agonists or the IC₅₀ for antagonists.
Eosinophil Chemotaxis Assay
This assay assesses the ability of a compound to induce the migration of eosinophils, a key cell type in allergic inflammation.
Objective: To measure the chemoattractant effect (EC₅₀ value) of a compound on eosinophils.
General Protocol:
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors.
-
Transwell System: A transwell chamber with a porous membrane is used. The eosinophils are placed in the upper chamber.
-
Chemoattractant Gradient: The test compound is placed in the lower chamber to create a concentration gradient.
-
Incubation: The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
Quantification: The number of migrated cells in the lower chamber is quantified, typically by cell counting using a microscope or a cell counter.
-
Data Analysis: Dose-response curves are constructed to determine the EC₅₀ of the chemoattractant.
Visualizing the Molecular Landscape
Diagrams of the signaling pathway and experimental workflows provide a clear visual representation of the underlying biological processes and experimental designs.
Caption: CRTH2 signaling cascade initiated by PGD2 or its analogs.
Caption: Experimental workflow for validating CRTH2 modulator efficacy.
References
- 1. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 11-Deoxy-11-methylene PGD2 and Other Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of 11-Deoxy-11-methylene PGD2 and other key prostaglandin D2 (PGD2) analogs. The information presented is intended to assist researchers in selecting the appropriate compounds for their studies by offering a clear overview of their pharmacological properties.
Introduction to PGD2 and its Analogs
Prostaglandin D2 (PGD2) is a major prostanoid produced by mast cells and other immune cells. It exerts a wide range of biological effects by activating two distinct G protein-coupled receptors: the DP1 receptor, which is coupled to Gs and increases intracellular cyclic AMP (cAMP) levels, and the DP2 receptor (also known as CRTH2), which is coupled to Gi and signals through calcium mobilization and inhibition of adenylyl cyclase.[1][2] The diverse and sometimes opposing actions mediated by these two receptors have led to the development of selective agonists and antagonists to dissect their individual roles in health and disease.
This compound is a chemically stable, isosteric analog of PGD2 in which the 11-keto group is replaced by an exocyclic methylene group.[3][4] This modification significantly alters its pharmacological profile compared to the parent molecule. This guide will compare the receptor binding affinities and functional potencies of this compound with PGD2 and other well-characterized prostaglandin analogs.
Quantitative Comparison of Prostaglandin Analogs
The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and other selected prostaglandin analogs at the human DP1 and DP2 receptors. This data is compiled from various in vitro studies and provides a quantitative basis for comparing their potency and selectivity.
| Compound | Receptor | Activity Type | Ki (nM) | EC50/IC50 (nM) |
| PGD2 | DP1 | Agonist | 21[5] | 101[6] |
| DP2 (CRTH2) | Agonist | 2.4[7] | 10[8] | |
| This compound | DP1 | - | No significant activity reported[9] | No significant activity reported[9] |
| DP2 (CRTH2) | Antagonist | - | ~2000[9] | |
| BW245C | DP1 | Agonist | 250[5] | 59[6] |
| DP2 (CRTH2) | - | Inactive[5] | Inactive[5] | |
| 15R-methyl-PGD2 | DP1 | - | >10,000[10] | >10,000[10] |
| DP2 (CRTH2) | Agonist | - | 1.7[8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the methods used to characterize these compounds, the following diagrams are provided.
Caption: PGD2 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize prostaglandin analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Cells stably expressing the human DP1 or DP2 receptor are harvested and homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4). Protein concentration is determined using a standard method like the BCA assay.[11]
2. Binding Reaction:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-PGD2), and varying concentrations of the unlabeled competitor compound (e.g., this compound or other analogs).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.
-
The plate is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[12]
3. Separation and Quantification:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.[11]
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the competitor compound.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Calcium Mobilization Assay
This functional assay is used to measure the ability of a compound to activate or block the Gi-coupled DP2 receptor, which signals through an increase in intracellular calcium.
1. Cell Preparation:
-
Cells expressing the human DP2 receptor are seeded into a 96-well or 384-well black-walled, clear-bottom plate and cultured to confluence.
2. Dye Loading:
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C for a specified time (e.g., 30-60 minutes).[14]
3. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
-
For agonist testing, varying concentrations of the test compound are added to the wells, and the fluorescence intensity is measured in real-time to detect an increase in intracellular calcium.
-
For antagonist testing, cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) before the addition of a known DP2 agonist (e.g., PGD2 or 15R-methyl-PGD2). The ability of the antagonist to inhibit the agonist-induced calcium flux is measured.[14][15]
4. Data Analysis:
-
The change in fluorescence is plotted against the compound concentration.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist response) is determined.
Summary and Conclusion
The data presented in this guide highlights the distinct pharmacological profiles of this compound and other prostaglandin analogs. While PGD2 is a non-selective agonist at both DP1 and DP2 receptors, this compound demonstrates a clear antagonist profile at the DP2 receptor with little to no activity at the DP1 receptor.[9] In contrast, BW245C is a selective DP1 agonist, and 15R-methyl-PGD2 is a potent and selective DP2 agonist.[5][8]
This head-to-head comparison, supported by quantitative data and detailed experimental protocols, provides a valuable resource for researchers in the field of prostanoid signaling. The choice of a particular analog will depend on the specific research question, with this compound being a useful tool for investigating the consequences of DP2 receptor blockade.
References
- 1. 15(<i>R</i>)-15-methyl-PGD<sub>2</sub> | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of pro-adipogenic effects between prostaglandin (PG) D2 and its stable, isosteric analogue, 11-deoxy-11-methylene-PGD2, during the maturation phase of cultured adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antagonism of the prostaglandin D2 receptor 1 suppresses nicotinic acid-induced vasodilation in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Agonist and antagonist effects of 15R-prostaglandin (PG) D2 and 11-methylene-PGD2 on human eosinophils and basophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
Assessing the Specificity of 11-deoxy-11-methylene-PGD2 for the CRTH2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 11-deoxy-11-methylene-prostaglandin D2 (11d-11m-PGD2) with other known agonists for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2). Contrary to initial understanding of it being a stable agonist, recent evidence indicates that 11d-11m-PGD2 acts as a CRTH2 antagonist. This guide presents quantitative data on its inhibitory activity alongside the agonistic potencies of other relevant ligands. Detailed experimental protocols and signaling pathway diagrams are included to support your research and drug development endeavors.
Comparative Analysis of CRTH2 Ligands
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of various compounds for the CRTH2 receptor. This data allows for a direct comparison of the antagonistic properties of 11d-11m-PGD2 with the agonistic activities of prostaglandin D2 (PGD2) and its metabolites.
| Ligand | Receptor Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Activity |
| 11d-11m-PGD2 | Not explicitly found | ~2000 (IC50)[1] | Antagonist |
| PGD2 | 2.4 - 61 | 1.8 - 10 | Agonist[2][3] |
| 13,14-dihydro-15-keto-PGD2 (DK-PGD2) | 2.91 | Potent Agonist | Agonist |
| 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2) | 3.15 | Potent Agonist | Agonist |
| Δ12-PGD2 | 7.63 (pKi) | Potent Agonist | Agonist |
Note: The activity of 11d-11m-PGD2 is reported as an IC50 value, indicating its inhibitory concentration, which contrasts with the EC50 values of the agonists.
CRTH2 Signaling Pathway
Activation of the CRTH2 receptor by an agonist initiates a signaling cascade characteristic of Gi protein-coupled receptors. This pathway plays a crucial role in inflammatory responses. The binding of an agonist like PGD2 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the Gβγ subunit of the G-protein activates phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium (Ca2+) from the endoplasmic reticulum, leading to various cellular responses, including chemotaxis and cytokine release. An antagonist like 11d-11m-PGD2 would block these downstream effects by preventing agonist binding.
Caption: CRTH2 Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CRTH2 receptor.
Materials:
-
HEK293 cells stably expressing human CRTH2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Membrane preparation buffer (20 mM Tris-HCl, pH 7.5, 1 mM EDTA, protease inhibitors).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA).
-
Radioligand: [3H]-PGD2.
-
Unlabeled PGD2 (for non-specific binding).
-
Test compounds (e.g., 11d-11m-PGD2 and other agonists/antagonists).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCRTH2 cells to confluency.
-
Harvest cells and resuspend in membrane preparation buffer.
-
Homogenize the cells and centrifuge at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation.
-
For total binding, add a fixed concentration of [3H]-PGD2.
-
For non-specific binding, add [3H]-PGD2 and a high concentration of unlabeled PGD2.
-
For competition binding, add [3H]-PGD2 and varying concentrations of the test compound.
-
Incubate the plate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for the test compound from the competition binding curve using the Cheng-Prusoff equation.
-
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to induce or inhibit calcium release following CRTH2 activation.
Materials:
-
CHO or HEK293 cells co-expressing human CRTH2 and a promiscuous G-protein (e.g., Gα16).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (agonists and antagonists).
-
Fluorescence plate reader with injection capabilities.
Procedure:
-
Cell Preparation:
-
Seed the cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
To assess agonist activity, inject varying concentrations of the test compound and monitor the change in fluorescence over time.
-
To assess antagonist activity, pre-incubate the cells with the test compound before injecting a known CRTH2 agonist (e.g., PGD2) and measuring the fluorescence change.
-
-
Data Analysis:
-
Calculate the increase in intracellular calcium concentration based on the change in fluorescence intensity.
-
For agonists, determine the EC50 value from the dose-response curve.
-
For antagonists, determine the IC50 value from the inhibition curve.
-
Caption: Calcium Mobilization Assay Workflow.
Chemotaxis Assay
This assay evaluates the ability of a compound to induce or inhibit the migration of CRTH2-expressing cells.
Materials:
-
CRTH2-expressing cells (e.g., human eosinophils or Th2 cells).
-
Chemotaxis chamber (e.g., Transwell plate with a porous membrane).
-
Assay medium (e.g., RPMI 1640 with 0.1% BSA).
-
Test compounds (agonists and antagonists).
-
Cell staining dye (e.g., Calcein AM) or a method for cell counting.
Procedure:
-
Assay Setup:
-
Place assay medium containing the test compound (chemoattractant) in the lower chamber of the chemotaxis plate.
-
For antagonist testing, add the antagonist to both the upper and lower chambers.
-
Place a suspension of CRTH2-expressing cells in the upper chamber, separated from the lower chamber by the porous membrane.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 1-3 hours).
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Quantify the number of cells that have migrated to the lower side of the membrane or into the lower chamber. This can be done by staining the migrated cells and measuring fluorescence or by direct cell counting.
-
-
Data Analysis:
-
Calculate the chemotactic index as the fold increase in cell migration in the presence of the test compound compared to the medium control.
-
For agonists, determine the EC50 value from the dose-response curve.
-
For antagonists, determine the IC50 value from the inhibition curve.
-
Caption: Chemotaxis Assay Workflow.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 11-Deoxy-11-methylene PGD2
For immediate release
This document provides essential safety and logistical information for the proper disposal of 11-Deoxy-11-methylene PGD2, a stable prostaglandin D2 analog used in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, it is imperative to treat this and all research chemicals as potentially hazardous waste. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:
-
Eye Protection: Safety goggles or glasses with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or dissolved in a solvent, requires careful segregation and labeling to comply with hazardous waste regulations.
1. Waste Identification and Segregation:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original vial or a compatible, sealed container.
-
Any materials grossly contaminated with the solid compound, such as weighing paper or disposable spatulas, should be placed in a designated solid hazardous waste container.
-
-
Liquid Waste:
-
Solutions of this compound, typically in organic solvents, must be collected in a dedicated liquid hazardous waste container.
-
Crucially, do not mix this waste with other waste streams, particularly aqueous or incompatible chemical waste. Halogenated and non-halogenated solvent wastes should also be segregated.[1]
-
-
Contaminated Sharps:
-
Any sharps, such as needles or broken glass, that have come into contact with this compound must be disposed of in a designated sharps container for hazardous waste.
-
2. Container Labeling:
Proper labeling is critical for safe disposal. All waste containers must be clearly marked with:
-
The words "Hazardous Waste ".
-
The full chemical name: "This compound ".
-
The solvent used (for liquid waste) and its approximate concentration.
-
The primary hazard associated with the waste (e.g., "Flammable Liquid" for solutions in flammable organic solvents).
-
The date accumulation of waste began.
3. Storage of Hazardous Waste:
-
Store all hazardous waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[2]
-
Ensure containers are kept securely closed except when adding waste.[2][3]
-
Store incompatible waste types separately to prevent accidental reactions.[1][4][5]
-
Secondary containment should be used to prevent spills.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[3][6] Prostaglandin analogs can be biologically active and may pose a risk to aquatic life.
-
Evaporation of chemical waste, even in a fume hood, is not an acceptable disposal method.[2][3]
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for this compound.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₃₄O₄ | Santa Cruz Biotechnology[6] |
| Molecular Weight | 350.5 g/mol | Santa Cruz Biotechnology[6] |
| CAS Number | 100648-29-1 | Santa Cruz Biotechnology[6] |
| Appearance | Solid (form may vary) | General Chemical Information |
| Solubility | Soluble in organic solvents | General Lipid Characteristics |
Given its classification as a bioactive lipid, it is prudent to assume that even small quantities could have biological effects and should not be released into the environment. Always consult with your institution's chemical safety experts for guidance tailored to your specific circumstances.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Guidelines for 11-Deoxy-11-methylene PGD2
Comprehensive safety protocols are paramount when handling potent research compounds like 11-Deoxy-11-methylene PGD2. This stable analogue of Prostaglandin D2 (PGD2) requires meticulous handling to minimize exposure and ensure a safe laboratory environment for all personnel.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is critical for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) Recommendations
The level of PPE required depends on the specific procedure being performed and the potential for exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Primary Engineering Control | Minimum PPE Requirement | Enhanced PPE for Higher Risk |
| Weighing and Aliquoting (Solid Form) | Ventilated Balance Enclosure or Isolator/Glove Box | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Full Gowning, Powered Air-Purifying Respirator (PAPR) |
| Solution Preparation (Dissolving) | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Chemical Splash Goggles, Face Shield |
| Cell Culture and In Vitro Assays | Biosafety Cabinet (Class II) | Nitrile Gloves, Lab Coat, Safety Glasses | N/A |
| Animal Dosing (In Vivo Studies) | Chemical Fume Hood or Ventilated Animal Change Station | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields, Disposable Gown | PAPR, Shoe Covers |
| Waste Disposal | Chemical Fume Hood | Double Nitrile Gloves, Lab Coat, Safety Glasses with Side Shields | Chemical Splash Goggles |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is readily available and in good condition. The designated handling area (e.g., fume hood, glove box) should be clean and uncluttered.
-
Weighing: For solid compounds, weighing should be performed in a ventilated balance enclosure or an isolator to contain any airborne particles.[5] Use dedicated spatulas and weighing boats.
-
Solution Preparation: Prepare solutions in a certified chemical fume hood to minimize inhalation of vapors or aerosols. Add solvents slowly to avoid splashing.
-
Spill Management: In the event of a spill, immediately alert others in the area. For small spills, use an appropriate absorbent material and decontaminate the area. For larger spills, evacuate the area and follow your institution's emergency procedures. All materials used for spill cleanup should be disposed of as hazardous waste.
Disposal Plan:
All waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed waste container.
-
Liquid Waste: Collect in a labeled, sealed, and compatible waste container.
-
Disposal Method: All waste must be disposed of through a licensed hazardous waste disposal service, typically via incineration.[6]
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the safe handling workflow and the routes of exposure with their corresponding protective barriers.
Caption: Safe handling workflow for this compound.
Caption: Routes of exposure and corresponding PPE barriers.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
